6-Methylquinoline-8-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methylquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-5-8-3-2-4-12-10(8)9(6-7)15(11,13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXUJBAZGSPYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514897 | |
| Record name | 6-Methylquinoline-8-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21863-51-4 | |
| Record name | 6-Methylquinoline-8-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylquinoline-8-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 6-Methylquinoline-8-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 6-methylquinoline-8-sulfonyl chloride, a key intermediate in various synthetic applications. The document details its physical characteristics, outlines general experimental protocols for its synthesis and property determination, and includes workflow visualizations to guide laboratory practices.
Core Physical and Chemical Properties
This compound, identified by the CAS Number 21863-51-4, is a sulfonyl chloride derivative of 6-methylquinoline. While experimentally determined data is limited in publicly available literature, the following physical properties have been estimated through computational models.
Data Presentation: Physical Property Summary
The quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂S | - |
| Molecular Weight | 241.69 g/mol | Calculated |
| Melting Point | 136.77 °C | EPI Suite Estimation[1] |
| Boiling Point | 374.03 °C | EPI Suite Estimation[1] |
| Density | 1.47 g/cm³ | EPA T.E.S.T. Estimation[1] |
| Water Solubility | 410.09 mg/L | EPA T.E.S.T. Estimation[1] |
| Flash Point | 219.04 °C | EPA T.E.S.T. Estimation[1] |
Experimental Protocols
Synthesis of this compound: A General Approach
The synthesis of this compound can be conceptually approached as a two-step process: the formation of the 6-methylquinoline core, followed by chlorosulfonylation.
Step 1: Synthesis of 6-Methylquinoline
The Skraup synthesis is a classic method for producing quinolines. For 6-methylquinoline, this would involve the reaction of p-toluidine with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene or arsenic acid). The reaction is typically heated to initiate a cyclization reaction, followed by dehydration and oxidation to yield the quinoline ring system.
Step 2: Chlorosulfonylation of 6-Methylquinoline
The introduction of the sulfonyl chloride group at the 8-position of the quinoline ring is achieved through electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H).
Illustrative Protocol:
-
In a flask equipped with a stirrer and maintained at a low temperature (e.g., 0-5 °C) with an ice bath, slowly add 6-methylquinoline to an excess of chlorosulfonic acid with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., 70-80 °C) for a period to ensure the completion of the reaction.
-
The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid.
-
The precipitated solid, this compound, is collected by filtration, washed with cold water, and then dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Determination of Physical Properties
Standard laboratory techniques can be employed to experimentally verify the physical properties of synthesized this compound.
Melting Point Determination: The melting point can be determined using a capillary melting point apparatus. A small, dry sample of the compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it is completely liquid is recorded as the melting point.
Boiling Point Determination: For a small amount of substance, the boiling point can be determined by placing a few milliliters of the liquid into a test tube with an inverted capillary tube. The setup is heated in an oil bath. The temperature at which a steady stream of bubbles emerges from the capillary and the liquid begins to enter the capillary upon cooling is recorded as the boiling point.
Solubility Determination: To determine the solubility in a specific solvent (e.g., water), a saturated solution is prepared by adding an excess of the compound to a known volume of the solvent at a constant temperature. The mixture is stirred for an extended period to ensure equilibrium is reached. The undissolved solid is then removed by filtration, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as gravimetric analysis after solvent evaporation or spectroscopic techniques.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows in the synthesis and characterization of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Logical workflow for the characterization of a synthesized chemical compound.
References
6-Methylquinoline-8-sulfonyl Chloride: A Technical Guide for Chemical Research and Drug Discovery
CAS Number: 21863-51-4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylquinoline-8-sulfonyl chloride is a substituted quinoline derivative that serves as a key intermediate in synthetic organic chemistry. Its bifunctional nature, featuring a quinoline scaffold and a reactive sulfonyl chloride moiety, makes it a valuable building block for the synthesis of a diverse range of molecular architectures, particularly in the realm of medicinal chemistry. The quinoline core is a well-established pharmacophore found in numerous biologically active compounds, while the sulfonyl chloride group provides a versatile handle for the introduction of various functional groups, most notably through the formation of sulfonamides. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis protocol, and the potential applications of this compound in drug discovery and development, with a focus on its role in the synthesis of kinase inhibitors.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 21863-51-4 |
| Molecular Formula | C₁₀H₈ClNO₂S |
| Molecular Weight | 241.69 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Expected to be insoluble in water, and reactive with protic solvents like alcohols and water. |
| Spectroscopic Data | Specific NMR, IR, and mass spectrometry data are not publicly available but can be obtained from commercial suppliers.[1] |
Synthesis of this compound
A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available in the scientific literature. However, based on established methods for the sulfonation of quinoline and its derivatives, a plausible synthetic route involves the direct electrophilic substitution of 6-methylquinoline with a sulfonating agent, followed by conversion to the sulfonyl chloride. The most common and direct method for introducing a sulfonyl chloride group onto an aromatic ring is through the use of chlorosulfonic acid.
Proposed Experimental Protocol: Chlorosulfonation of 6-Methylquinoline
This protocol is adapted from the synthesis of analogous quinoline sulfonyl chlorides, such as 8-hydroxyquinoline-5-sulfonyl chloride.[2]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
6-Methylquinoline
-
Chlorosulfonic acid (ClSO₃H)
-
Ice
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, carefully add 6-methylquinoline (1.0 eq) dropwise to an excess of ice-cold chlorosulfonic acid (≥ 4.0 eq) with vigorous stirring. The reaction is highly exothermic and releases HCl gas, so appropriate safety precautions must be taken.
-
After the initial addition, slowly warm the reaction mixture to room temperature and then heat to a temperature range of 70-100 °C. The optimal temperature and reaction time will need to be determined empirically, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or chloroform (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from an appropriate solvent system.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of this compound in drug discovery lies in its ability to readily form sulfonamides through reaction with primary and secondary amines.[3][4] This reaction is a cornerstone of medicinal chemistry for the synthesis of a wide array of biologically active molecules.[5]
General Experimental Protocol: Synthesis of 6-Methylquinoline-8-sulfonamides
This protocol provides a general method for the reaction of this compound with amines.[6]
Reaction Workflow:
Caption: Workflow for the synthesis of 6-methylquinoline-8-sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the amine (1.0-1.2 eq) and a tertiary amine base (1.5-2.0 eq) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
After filtration, concentrate the solvent under reduced pressure.
-
Purify the crude sulfonamide by flash column chromatography or recrystallization.
Potential Applications in Kinase Inhibition
The quinoline scaffold is a common feature in many kinase inhibitors.[7] The sulfonamide linkage, readily formed from this compound, serves as a versatile and stable linker to connect the quinoline core to other pharmacophoric elements that can interact with the target kinase. Derivatives of quinoline sulfonamides have been investigated as inhibitors of several important kinase families.
3.2.1. Rho-Associated Kinase (ROCK) Inhibition
The Rho/ROCK signaling pathway is a critical regulator of cellular processes such as cell adhesion, motility, and contraction. Dysregulation of this pathway is implicated in various diseases, including hypertension, glaucoma, and cancer.[6] Sulfonamides derived from isoquinoline, a structural isomer of quinoline, are known to be potent ROCK inhibitors. It is therefore plausible that derivatives of this compound could also exhibit inhibitory activity against ROCKs.
ROCK Signaling Pathway:
Caption: The Rho/ROCK signaling pathway and potential inhibition by 6-methylquinoline-8-sulfonamide derivatives.
3.2.2. Pyruvate Kinase M2 (PKM2) Inhibition
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is overexpressed in many cancer cells and plays a role in the Warburg effect. Inhibition of PKM2 is a promising strategy for cancer therapy.[7] Quinoline-8-sulfonamide derivatives have been identified as potential modulators of PKM2 activity.[7] The synthesis of a library of compounds derived from this compound could lead to the discovery of novel PKM2 inhibitors.
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored under an inert atmosphere in a cool, dry place. Upon reaction with water or alcohols, it will release hydrochloric acid.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in the public domain, its chemical properties and reactivity can be inferred from analogous structures. Its primary application is in the synthesis of sulfonamides, which are prevalent in a wide range of biologically active compounds. The exploration of derivatives of this compound as potential inhibitors of kinases such as ROCK and PKM2 represents a promising avenue for future drug development efforts. This technical guide provides a foundation for researchers to understand and utilize this important chemical intermediate in their synthetic and medicinal chemistry programs.
References
- 1. 21863-51-4|this compound|BLD Pharm [bldpharm.com]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 6-Methylquinoline-8-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-methylquinoline-8-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic pathway, experimental protocols, and quantitative data to support researchers in the effective production of this valuable molecule.
Introduction
This compound is a reactive chemical intermediate belonging to the quinoline class of compounds. The quinoline scaffold is a prominent feature in a wide array of biologically active molecules and approved drugs. The introduction of a sulfonyl chloride group at the 8-position of 6-methylquinoline provides a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of sulfonamides and other derivatives with potential therapeutic applications.
Core Synthetic Pathway
The most direct and widely applicable method for the synthesis of this compound is the electrophilic aromatic substitution reaction of 6-methylquinoline with a sulfonating agent, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride. The primary reagent for this transformation is chlorosulfonic acid.
The overall reaction can be depicted as follows:
This two-step, one-pot synthesis is an efficient route to the desired product. The methyl group at the 6-position and the nitrogen atom in the quinoline ring direct the electrophilic sulfonation to the 8-position.
Experimental Protocols
Materials and Equipment
-
6-Methylquinoline
-
Chlorosulfonic acid
-
Thionyl chloride (optional, but recommended for higher yield)
-
Phosphorus pentachloride (alternative to thionyl chloride)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Synthetic Procedure
Step 1: Chlorosulfonation of 6-Methylquinoline
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 6-methylquinoline.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid dropwise to the cooled and stirred 6-methylquinoline over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70 °C and maintain this temperature for 2-3 hours to ensure complete sulfonation. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Conversion to this compound
-
Cool the reaction mixture back to room temperature.
-
Slowly and carefully add thionyl chloride or phosphorus pentachloride to the reaction mixture. This step should be performed in a well-ventilated fume hood as it releases acidic gases.
-
Heat the mixture to reflux (around 70-80 °C) for 1-2 hours. This step converts the sulfonic acid intermediate to the desired sulfonyl chloride.
Step 3: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude this compound.
-
Filter the solid precipitate and wash it with cold water until the washings are neutral.
-
Dissolve the crude product in a suitable organic solvent such as dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of quinoline-8-sulfonyl chloride analogs, which can be used as a reference for the synthesis of the 6-methyl derivative.
| Parameter | Value (for Quinoline-8-sulfonyl chloride) | Reference |
| Starting Material | Quinoline | [1] |
| Reagents | Chlorosulfonic acid, Thionyl chloride | [1] |
| Reaction Temperature | 100-160 °C (sulfonation), ≥50 °C (chlorination) | [1] |
| Yield | High Purity | [1] |
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Logical Relationship of Reaction Stages
Caption: Logical progression of the synthesis reaction stages.
References
An In-depth Technical Guide to 6-Methylquinoline-8-sulfonyl chloride: Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reactivity and stability characteristics of 6-Methylquinoline-8-sulfonyl chloride. This compound is a valuable reagent in synthetic chemistry, particularly in the development of novel therapeutic agents. This document details its chemical properties, reactivity with common nucleophiles, stability under various conditions, and its role in the synthesis of biologically active molecules.
Chemical Properties and Spectroscopic Data
This compound is a solid at room temperature and is classified as a corrosive substance. It is sensitive to moisture and should be handled under an inert atmosphere.
Table 1: Physicochemical and Spectroscopic Data for Quinoline Sulfonyl Chlorides
| Property | This compound | 8-Quinolinesulfonyl chloride (Analogue) | Source |
| Molecular Formula | C₁₀H₈ClNO₂S | C₉H₆ClNO₂S | [1] |
| Molecular Weight | 241.69 g/mol | 227.67 g/mol | [1] |
| Appearance | White to Pale Brown Solid | Solid | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | - | [2] |
| 1H NMR | Predicted shifts based on analogue | δ (ppm): 7.6-9.2 (m, 6H, quinoline protons) | [3][4] |
| IR Spectrum (cm⁻¹) | Predicted peaks based on analogue | ~1370 & 1170 (S=O stretch), ~790 (C-Cl stretch) | [5] |
| Mass Spectrum (m/z) | Predicted M+ at 241/243 | M+ at 227/229 | [6] |
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is central to its primary application in the synthesis of sulfonamides.
Reaction with Amines (Sulfonamide Formation)
The most prominent reaction of this compound is its condensation with primary or secondary amines to form sulfonamides.[7] This reaction is a cornerstone in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[7] The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[7]
Experimental Protocol: General Synthesis of Quinoline-8-sulfonamides
This protocol is adapted from the synthesis of related quinoline-8-sulfonamides.[8]
-
Materials: 8-Quinolinesulfonyl chloride (1 mmol), appropriate amine (2 mmol), triethylamine (3 mmol), and chloroform (30 mL).
-
Procedure:
-
A solution of the amine and triethylamine in chloroform is cooled to 5°C.
-
8-Quinolinesulfonyl chloride is added in portions to the cooled solution while stirring.
-
The cooling bath is removed, and the mixture is stirred for 2 hours at room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography.[8]
-
Hydrolysis
Like other sulfonyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reaction is a primary degradation pathway and underscores the need for handling and storing the compound under anhydrous conditions. The rate of hydrolysis is influenced by pH, with studies on analogous aromatic sulfonyl chlorides showing that the reaction can proceed via both neutral and alkaline-catalyzed pathways.[9] The presence of the methyl group on the quinoline ring, being an electron-donating group, might slightly decrease the rate of hydrolysis compared to the unsubstituted analogue.
Stability Assessment
The stability of this compound is a critical consideration for its storage, handling, and use in synthesis. The primary degradation pathways are hydrolysis, and potentially thermal and photolytic decomposition.
Hydrolytic Stability
As mentioned, the compound is moisture-sensitive. Exposure to water, even atmospheric moisture, will lead to its degradation to 6-methylquinoline-8-sulfonic acid. Therefore, it is imperative to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccated environment.
Thermal Stability
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not available, studies on related quinoline derivatives suggest that the quinoline ring itself is thermally stable.[10] Decomposition is likely to occur at elevated temperatures, potentially involving the loss of the sulfonyl chloride group and eventual breakdown of the heterocyclic ring.
General Protocol for Thermal Stability Analysis (TGA/DSC)
-
Instrument: A simultaneous thermal analyzer (TGA/DSC).
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an appropriate pan (e.g., alumina).
-
Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve shows mass loss as a function of temperature, indicating decomposition points. The DSC curve shows heat flow, indicating thermal events like melting and decomposition.[10]
Photostability
The photostability of this compound has not been explicitly reported. However, quinoline-containing compounds can be susceptible to photodegradation. Standard protocols for assessing photostability involve exposing the compound to a defined light source and quantifying the degradation over time.
General Protocol for Photostability Testing (ICH Q1B)
-
Light Source: A light source capable of producing a combination of visible and UV light (e.g., a xenon or metal halide lamp).
-
Sample Preparation: A solution of the compound in a photochemically inert solvent is prepared. A control sample is protected from light.
-
Exposure: The sample is exposed to a controlled amount of light, and aliquots are taken at various time points.
-
Analysis: The concentration of the compound is measured using a stability-indicating method, such as HPLC, to determine the rate of degradation.
Role in Drug Discovery and Signaling Pathways
Derivatives of quinoline-8-sulfonyl chloride, specifically the resulting sulfonamides, have shown significant potential in drug discovery by targeting various biological pathways. While this compound itself is a synthetic intermediate, the sulfonamides derived from it are designed to interact with specific enzymes and receptors.
Inhibition of Pyruvate Kinase M2 (PKM2)
Quinoline-8-sulfonamide derivatives have been designed and synthesized as modulators of the M2 isoform of pyruvate kinase (PKM2).[8][11] PKM2 is a key enzyme in cancer cell metabolism, and its inhibition is a promising strategy for cancer therapy.[8] The sulfonamide moiety plays a crucial role in the binding of these inhibitors to the enzyme.[8]
Inhibition of Monoamine Oxidases (MAOs) and Cholinesterases (ChEs)
Novel quinoline-sulfonamide hybrids have been developed as dual inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).[12] These enzymes are implicated in the progression of neurodegenerative diseases like Alzheimer's disease. The dual-targeting approach aims to provide a more effective therapeutic strategy.[12]
Conclusion
This compound is a reactive intermediate with significant utility in the synthesis of sulfonamides for drug discovery. Its stability is primarily compromised by its sensitivity to moisture, necessitating careful handling and storage. While specific quantitative reactivity and stability data for this particular derivative are limited, the general principles of sulfonyl chloride chemistry and data from analogous compounds provide a strong framework for its effective use in research and development. The biological activity of the resulting sulfonamides as enzyme inhibitors highlights the importance of this class of compounds in developing new therapeutics for cancer and neurodegenerative diseases. Further studies to quantify the reactivity and degradation kinetics of this compound would be beneficial for optimizing its use in large-scale synthesis and for a more complete understanding of its chemical profile.
References
- 1. This compound (21863-51-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 8-Methylquinoline(611-32-5) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 8-Quinolinesulfonyl chloride [webbook.nist.gov]
- 6. Methanesulfonyl chloride [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. docta.ucm.es [docta.ucm.es]
- 11. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
Spectroscopic Data for 6-Methylquinoline-8-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methylquinoline-8-sulfonyl chloride. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a combination of data for the closely related precursor, 6-methylquinoline, predicted data for the title compound, and detailed, generalized experimental protocols for acquiring such data.
Introduction
This compound is a chemical intermediate of interest in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in many biologically active compounds, and the addition of a sulfonyl chloride group at the 8-position provides a reactive handle for the synthesis of a variety of derivatives, such as sulfonamides. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound. This guide focuses on the three primary spectroscopic techniques used for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: 1H NMR Data for 6-Methylquinoline and Predicted Data for this compound.
| Assignment | 6-Methylquinoline (Experimental, in CDCl3) | This compound (Predicted, in CDCl3) |
| H2 | 8.8 ppm (dd) | ~9.0 ppm (dd) |
| H3 | 7.3 ppm (dd) | ~7.5 ppm (dd) |
| H4 | 8.0 ppm (d) | ~8.2 ppm (d) |
| H5 | 7.8 ppm (d) | ~8.1 ppm (d) |
| H7 | 7.5 ppm (s) | ~7.9 ppm (d) |
| CH3 | 2.5 ppm (s) | ~2.6 ppm (s) |
Table 2: 13C NMR Data for 6-Methylquinoline and Predicted Data for this compound.
| Assignment | 6-Methylquinoline (Experimental, in CDCl3) | This compound (Predicted, in CDCl3) |
| C2 | 150.1 ppm | ~151 ppm |
| C3 | 121.1 ppm | ~122 ppm |
| C4 | 135.8 ppm | ~137 ppm |
| C4a | 128.8 ppm | ~130 ppm |
| C5 | 129.5 ppm | ~131 ppm |
| C6 | 137.9 ppm | ~139 ppm |
| C7 | 126.5 ppm | ~130 ppm |
| C8 | 129.1 ppm | ~140 ppm (deshielded by SO2Cl) |
| C8a | 147.9 ppm | ~148 ppm |
| CH3 | 21.6 ppm | ~22 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Key IR Absorptions for 6-Methylquinoline and Predicted Absorptions for this compound.
| Functional Group | 6-Methylquinoline (Experimental, cm-1) | This compound (Predicted, cm-1) |
| C-H (aromatic) | 3050-3000 | 3050-3000 |
| C-H (aliphatic) | 2950-2850 | 2950-2850 |
| C=C, C=N (aromatic) | 1600-1450 | 1600-1450 |
| S=O (asymmetric stretch) | - | ~1370 |
| S=O (symmetric stretch) | - | ~1180 |
| S-Cl | - | ~600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for 6-Methylquinoline and Predicted Data for this compound.
| Parameter | 6-Methylquinoline | This compound |
| Molecular Formula | C10H9N | C10H8ClNO2S |
| Molecular Weight | 143.19 g/mol | 241.69 g/mol |
| Predicted [M]+ | 143 | 241 (with isotope peak at 243 for 37Cl) |
| Predicted [M-SO2Cl]+ | - | 142 |
| Predicted [M-Cl]+ | - | 206 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent will depend on the solubility of the compound. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
-
1H NMR Acquisition : Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition : Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.
-
KBr Pellet : Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Acquisition : Place the sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm-1.
-
Data Processing : The resulting interferogram is Fourier-transformed to produce the IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm-1).
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, which can be coupled to a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), or used with a direct insertion probe.
-
Ionization Method : Electron Ionization (EI) is a common method for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is typically used with LC-MS.
-
Sample Introduction :
-
GC-MS : Dissolve the sample in a volatile organic solvent and inject it into the GC. The compound is separated from other components before entering the mass spectrometer.
-
LC-MS : Dissolve the sample in a suitable solvent and inject it into the LC. The compound is separated on a column before entering the mass spectrometer.
-
Direct Insertion : Place a small amount of the solid sample on a probe, which is then inserted directly into the ion source of the mass spectrometer.
-
-
Acquisition : The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z) and detects their abundance.
-
Data Analysis : The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak ([M]+) confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for this compound, along with generalized experimental protocols for acquiring this data. While direct experimental spectra are currently scarce in the public domain, the information presented here, based on data from related compounds and fundamental spectroscopic principles, serves as a valuable resource for researchers working with this compound. The provided workflow and protocols offer a solid foundation for the successful characterization of this compound and its derivatives.
An In-depth Technical Guide to the Solubility of 6-Methylquinoline-8-sulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 6-methylquinoline-8-sulfonyl chloride, a key intermediate in synthetic organic chemistry. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and for its application in drug discovery and development. This document compiles available solubility data, presents detailed experimental protocols for its determination, and offers a visual workflow to guide laboratory practice.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈ClNO₂S |
| Molecular Weight | 241.69 g/mol |
| Melting Point | 153-154 °C |
| Appearance | White to Pale Brown Solid |
| CAS Number | 21863-51-4 |
Quantitative Solubility Data
Publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. The following table summarizes the available information. It is important to note that sulfonyl chlorides can react with protic solvents like water and alcohols.
| Solvent | Chemical Formula | Solubility |
| Water | H₂O | 410.09 mg/L[1] |
For related compounds, such as 3-methyl-8-quinolinesulphonyl chloride, qualitative solubility has been described as slightly soluble in chloroform and ethyl acetate, and very slightly soluble in methanol.[2] Given the structural similarity, a comparable solubility profile can be anticipated for this compound, though empirical determination is essential.
Experimental Protocols for Solubility Determination
The following protocols can be employed to accurately determine the solubility of this compound in various organic solvents.
Method 1: Visual Assessment of Solubility (Qualitative)
This method offers a rapid preliminary assessment of solubility.
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the selected anhydrous organic solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, resulting in a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.
Method 2: Gravimetric Method (Shake-Flask) for Quantitative Determination
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After the incubation period, allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.
-
Transfer the aliquot to a pre-weighed container (e.g., a glass dish or vial).
-
Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the solid residue on an analytical balance.
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in the desired units, such as mg/mL or g/100 mL, by dividing the mass of the dissolved solid by the volume of the solvent aliquot taken.
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
The Rising Prominence of Quinoline Sulfonyl Chlorides in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. When functionalized with a sulfonyl chloride group, this versatile heterocycle becomes a powerful building block for creating diverse libraries of sulfonamide derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the applications of quinoline sulfonyl chlorides in medicinal chemistry, focusing on their synthesis, biological activities, and the underlying mechanisms of action.
Synthesis of Quinoline Sulfonyl Chlorides and Their Sulfonamide Derivatives
The primary route for the synthesis of quinoline sulfonyl chlorides involves the direct chlorosulfonylation of the quinoline ring using chlorosulfonic acid.[1] The position of sulfonation is influenced by the electronic properties of the substituents on the quinoline nucleus. For electron-rich quinolines, this reaction can often proceed at ambient temperatures.[1] The resulting sulfonyl chloride is a reactive intermediate that can be readily converted to a wide array of sulfonamides by reaction with various primary or secondary amines.[1]
General Experimental Protocol for the Synthesis of Quinoline-5-sulfonyl chloride
A common synthetic route involves the reaction of 8-hydroxyquinoline with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride.[2]
Materials:
-
8-hydroxyquinoline
-
Chlorosulfonic acid
-
Anhydrous acetonitrile
-
Desired amine
-
Triethylamine (for reactions with amine hydrochlorides)
Procedure:
-
To a stirred solution of 8-hydroxyquinoline in a suitable solvent, add chlorosulfonic acid dropwise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed for a specified time until the formation of 8-hydroxyquinoline-5-sulfonyl chloride is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
For the synthesis of sulfonamides, the crude or purified 8-hydroxyquinoline-5-sulfonyl chloride is dissolved in anhydrous acetonitrile.
-
The desired amine (typically 2-4 molar equivalents) is added to the solution. If the amine is in its hydrochloride salt form, a base such as triethylamine is added to liberate the free amine.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The resulting sulfonamide can be isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.
The following diagram illustrates a general workflow for the synthesis and subsequent screening of a library of quinoline sulfonamide derivatives.
Diverse Biological Activities of Quinoline Sulfonamides
Quinoline sulfonamide derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of quinoline sulfonamides.[3][4] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival.
One of the key metabolic hallmarks of many cancer cells is the Warburg effect, where cells predominantly produce energy through aerobic glycolysis.[3][5] Pyruvate Kinase M2 (PKM2) is a critical enzyme in this pathway and has emerged as a therapeutic target. Certain quinoline-8-sulfonamide derivatives have been identified as inhibitors of PKM2, thereby disrupting the metabolic advantage of cancer cells.[6]
The signaling pathway of the Warburg effect, a potential target for quinoline sulfonamide-based anticancer drugs, is depicted below.
The following table summarizes the in vitro anticancer activity of selected quinoline sulfonamide derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | [1] |
| MDA-MB-231 (Breast Adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | [1] | |
| A549 (Lung Adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | [1] | |
| 9a | C32 (Amelanotic Melanoma) | 520 | [7] |
| COLO829 (Melanotic Melanoma) | 376 | [7] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 609 | [7] | |
| U87-MG (Glioblastoma) | 756 | [7] | |
| A549 (Lung Cancer) | 496 | [7] | |
| QBS 11c | MDA-MB-231 (Breast Cancer) | 1.03 ± 0.05 | [8] |
| MCF-7 (Breast Cancer) | 0.43 ± 0.02 | [8] | |
| QBS 13b | MDA-MB-231 (Breast Cancer) | 2.24 ± 0.1 | [8] |
| MCF-7 (Breast Cancer) | 3.69 ± 0.17 | [8] |
Antibacterial Activity
With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. Quinoline sulfonamides have emerged as a promising class of compounds with potent activity against a range of bacterial pathogens.[4][9]
The table below presents the Minimum Inhibitory Concentration (MIC) values of representative quinoline sulfonamide derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 3c | Methicillin-resistant S. aureus (MRSA) | Comparable to Oxacillin/Ciprofloxacin | [1] |
| QBSC 4d | Staphylococcus aureus ATCC25923 | 0.1904 | [10] |
| Escherichia coli ATCC25922 | 6.09 | [10] | |
| QBSC 4b | Staphylococcus aureus | 48.75 | [10] |
| Escherichia coli | 48.75 | [10] | |
| QS-3 | Pseudomonas aeruginosa | 64 | [9] |
| Enterococcus faecalis | 128 | [9] | |
| Escherichia coli | 128 | [9] | |
| Salmonella typhi | 512 | [9] | |
| 3l | Escherichia coli | 7.812 | [11] |
| Candida albicans | 31.125 | [11] |
Enzyme Inhibition
The biological effects of quinoline sulfonamides are often attributed to their ability to inhibit specific enzymes. Besides PKM2, these compounds have been shown to be potent inhibitors of other key enzymes.
-
Carbonic Anhydrases (CAs): Several quinoline-based benzenesulfonamides have been developed as inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII.[8] The inhibition of these enzymes can disrupt pH regulation in tumor microenvironments, leading to anticancer effects.
-
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling. Their dysregulation is implicated in diseases like cancer and arthritis. Libraries of quinoline- and benzimidazole-sulfonamides have been screened against various MMPs, with some fragments showing impressive inhibition.[12]
A common method to determine the inhibitory activity of compounds against carbonic anhydrases is the stopped-flow CO₂ hydrase assay.
Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The change in pH due to the formation of bicarbonate and protons is monitored using a pH indicator. The inhibitory effect of a compound is determined by the reduction in the initial rate of this reaction.
Procedure:
-
An assay solution is prepared containing a buffer (e.g., Tris-HCl), a pH indicator (e.g., 4-nitrophenol), and the purified carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII).
-
The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the assay solution at various concentrations.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution.
-
The change in absorbance of the pH indicator is monitored over time using a stopped-flow spectrophotometer.
-
The initial reaction rates are calculated, and the IC50 or Kᵢ values are determined by plotting the reaction rates against the inhibitor concentrations.
The following table summarizes the inhibitory activity of selected quinoline sulfonamides against various carbonic anhydrase isoforms.
| Compound ID | Enzyme Isoform | Kᵢ (nM) | Reference |
| QBS 11c | hCA IX | 8.4 | [8] |
| QBS 13b | hCA IX | 5.5 | [8] |
| 9d | hCA IX | 25.9 | [8] |
| 13a | hCA IX | 25.8 | [8] |
| 13c | hCA IX | 18.6 | [8] |
| 16 | hCA IX | 21.7 | [8] |
| 13a | hCA XII | 9.8 | [8] |
| 13b | hCA XII | 13.2 | [8] |
| 13c | hCA XII | 8.7 | [8] |
Conclusion
Quinoline sulfonyl chlorides are invaluable precursors in medicinal chemistry, enabling the synthesis of a vast array of sulfonamide derivatives with significant therapeutic potential. The diverse biological activities, including potent anticancer, antibacterial, and enzyme inhibitory effects, underscore the importance of this chemical class in modern drug discovery. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents based on the quinoline sulfonamide scaffold. The data and protocols presented in this guide aim to facilitate further research and development in this exciting and promising field.
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors [mdpi.com]
- 9. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 6-Methylquinoline-8-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methylquinoline-8-sulfonyl chloride, a key intermediate in organic synthesis. Due to the absence of a singular, definitive discovery paper in readily available literature, this document focuses on the historical context of its parent compounds and the logical synthetic pathways derived from well-established chemical principles and analogous reactions.
Introduction
This compound is a sulfonyl chloride derivative of 6-methylquinoline. The quinoline scaffold is a fundamental heterocyclic motif present in a wide array of natural products, pharmaceuticals, and functional materials. The introduction of a sulfonyl chloride group at the 8-position provides a reactive handle for the synthesis of a variety of derivatives, including sulfonamides and sulfonate esters, which are of significant interest in medicinal chemistry and drug development. While a specific historical account of the first synthesis of this compound is not prominently documented, its synthesis logically follows the well-established principles of quinoline chemistry, namely the Skraup synthesis for the formation of the quinoline core, followed by electrophilic sulfonation and subsequent chlorination.
Historical Context of the Core Syntheses
The development of synthetic routes to quinoline and its derivatives has a rich history dating back to the 19th century. The most relevant historical syntheses that form the foundation for the preparation of this compound are the Skraup synthesis and the methods for the sulfonation and chlorination of aromatic compounds.
-
The Skraup Synthesis (1880): Developed by the Czech chemist Zdenko Hans Skraup, this reaction is a classic method for synthesizing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). For the synthesis of 6-methylquinoline, the corresponding aniline, p-toluidine, is used.
-
Sulfonation and Chlorination: The introduction of a sulfonyl chloride group onto an aromatic ring is a standard transformation in organic chemistry. This is typically achieved either by direct chlorosulfonation with chlorosulfonic acid or by a two-step process involving sulfonation to the sulfonic acid followed by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Plausible Synthetic Pathway
The most logical and widely accepted synthetic route to this compound is a two-step process starting from 6-methylquinoline.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, constructed from analogous procedures found in the literature.
4.1. Step 1: Synthesis of 6-Methylquinoline via Skraup Reaction
This protocol is adapted from the general procedure for the Skraup synthesis of quinolines.
Materials:
-
p-Toluidine
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (optional, as a moderator)
-
Sodium hydroxide solution
-
Steam distillation apparatus
Procedure:
-
In a fume hood, to a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol with stirring and cooling.
-
Add p-toluidine to the mixture.
-
Slowly add nitrobenzene to the reaction mixture through the dropping funnel.
-
Heat the mixture gently. The reaction is exothermic and may become vigorous. If the reaction becomes too vigorous, cool the flask with an ice bath.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, dilute the reaction mixture with water and neutralize with a sodium hydroxide solution.
-
The crude 6-methylquinoline is then purified by steam distillation. The distillate is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield 6-methylquinoline.
4.2. Step 2: Synthesis of this compound via Chlorosulfonation
This protocol is based on the general method for the chlorosulfonation of quinolines. A Japanese patent (JP2005139149A) describes a similar procedure for the synthesis of quinoline-8-sulfonyl chloride.[1]
Materials:
-
6-Methylquinoline
-
Chlorosulfonic acid
-
Thionyl chloride (optional, if proceeding via the sulfonic acid)
-
Ice
-
Dichloromethane or other suitable solvent
Procedure:
-
In a fume hood, to a flask equipped with a stirrer and a dropping funnel, add chlorosulfonic acid and cool it in an ice bath.
-
Slowly add 6-methylquinoline dropwise to the cold chlorosulfonic acid with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a temperature typically between 70-100°C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
The precipitated solid, this compound, is collected by filtration.
-
The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent (e.g., acetonitrile or a mixture of chlorinated solvents and hexanes).
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize the available quantitative data for the precursor and the final product.
Table 1: Physical and Spectroscopic Properties of 6-Methylquinoline
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉N | [2] |
| Molecular Weight | 143.19 g/mol | [2] |
| Appearance | Clear pale yellow liquid or oil | [2] |
| Boiling Point | 256-260 °C | |
| Density | 1.067 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.614 | |
| ¹H NMR (CDCl₃) | δ (ppm): 8.78 (dd, J=4.2, 1.7 Hz, 1H), 8.02 (d, J=8.4 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.55 (s, 1H), 7.42 (dd, J=8.4, 1.7 Hz, 1H), 7.29 (dd, J=8.4, 4.2 Hz, 1H), 2.52 (s, 3H) | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Reference (Source) |
| CAS Number | 21863-51-4 | [3] |
| Molecular Formula | C₁₀H₈ClNO₂S | [4] |
| Molecular Weight | 241.69 g/mol | [4] |
| Appearance | Off-white to light yellow solid | Commercial Supplier |
| Melting Point | 126-130 °C | Commercial Supplier |
Note: The data for this compound is primarily from commercial suppliers and has not been independently verified from a primary literature source.
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of various compounds with potential biological activities. The sulfonyl chloride moiety is readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a library of sulfonamides, sulfonate esters, and thioesters. These derivatives are often explored in drug discovery programs targeting a variety of diseases.
Caption: Key reactions and applications of this compound.
Conclusion
While the precise historical details of the first synthesis of this compound remain to be definitively established from primary literature, its synthesis is firmly rooted in the classical and well-understood reactions of quinoline chemistry. The provided synthetic protocols, based on analogous and established methods, offer a reliable pathway for its preparation. As a versatile building block, this compound continues to be a valuable compound for researchers and scientists in the field of organic and medicinal chemistry, enabling the exploration of novel chemical entities with potential therapeutic applications.
References
- 1. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 2. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 21863-51-4|this compound|BLD Pharm [bldpharm.com]
- 4. This compound (21863-51-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
An In-depth Technical Guide to 6-Methylquinoline-8-sulfonyl chloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methylquinoline-8-sulfonyl chloride and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse pharmacological properties exhibited by the quinoline scaffold.
Core Compound: this compound
This compound serves as a key intermediate in the synthesis of a variety of biologically active sulfonamide derivatives. Its chemical structure, featuring a quinoline nucleus substituted with a methyl group and a sulfonyl chloride moiety, provides a versatile platform for the development of novel therapeutic agents.
Chemical Structure:
Synthesis of this compound and its Derivatives
The synthesis of this compound and its subsequent conversion to sulfonamide derivatives are critical processes for the exploration of their therapeutic potential.
Synthesis of this compound
Experimental Protocol (General):
Materials:
-
6-Methylquinoline
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool chlorosulfonic acid (typically 3-5 equivalents) to 0°C in an ice bath.
-
Slowly add 6-methylquinoline (1 equivalent) to the cooled chlorosulfonic acid with constant stirring, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress should be monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, this compound, is collected by vacuum filtration and washed with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
Synthesis of 6-Methylquinoline-8-sulfonamide Derivatives
The primary utility of this compound is as a precursor for the synthesis of a wide array of N-substituted sulfonamides. This is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.
Experimental Protocol (General): A general procedure for the synthesis of quinoline-8-sulfonamides involves the reaction of the corresponding sulfonyl chloride with an amine.[1]
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous acetonitrile or dichloromethane
-
Triethylamine or pyridine (as a base)
Procedure:
-
Dissolve the amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous acetonitrile.
-
To this solution, add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for a specified time (typically monitored by TLC until completion).
-
Upon completion, remove the solvent under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude sulfonamide derivative.
-
Purification is typically achieved by column chromatography or recrystallization.
Biological Activities of Quinoline-8-sulfonamide Derivatives
Derivatives of quinoline-8-sulfonamide have demonstrated a broad spectrum of biological activities, with significant potential in anticancer and anti-inflammatory applications.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of quinoline sulfonamide derivatives. These compounds often exert their effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metabolism.
A study on 8-hydroxyquinoline-5-sulfonamides and 8-methoxyquinoline-5-sulfonamides, which are structurally related to derivatives of this compound, revealed significant antiproliferative activity against various cancer cell lines.[2]
Table 1: In Vitro Antiproliferative Activity (IC50 in µM) of 8-Hydroxyquinoline-5-sulfonamide Derivatives [2]
| Compound | C-32 (Melanoma) | MDA-MB-231 (Breast) | A549 (Lung) | HFF-1 (Normal Fibroblasts) |
| 3a | 22.3 ± 1.9 | 25.1 ± 2.1 | 24.5 ± 2.0 | > 100 |
| 3b | 18.7 ± 1.5 | 20.3 ± 1.8 | 19.8 ± 1.7 | > 100 |
| 3c | 13.1 ± 1.1 | 15.4 ± 1.3 | 14.2 ± 1.2 | > 100 |
| 3d | 28.9 ± 2.5 | 31.4 ± 2.8 | 30.1 ± 2.6 | > 100 |
| 3e | 25.6 ± 2.2 | 27.8 ± 2.4 | 26.3 ± 2.3 | > 100 |
| 3f | 21.4 ± 1.8 | 23.9 ± 2.0 | 22.7 ± 1.9 | > 100 |
| Cisplatin | 10.2 ± 0.9 | - | 11.5 ± 1.0 | - |
| Doxorubicin | - | 12.5 ± 1.1 | - | - |
Table 2: In Vitro Antiproliferative Activity (IC50 in µM) of 8-Methoxyquinoline-5-sulfonamide Derivatives [2]
| Compound | C-32 (Melanoma) | MDA-MB-231 (Breast) | A549 (Lung) | HFF-1 (Normal Fibroblasts) |
| 6a | > 100 | > 100 | > 100 | > 100 |
| 6b | > 100 | > 100 | > 100 | > 100 |
| 6c | 85.4 ± 7.2 | > 100 | > 100 | > 100 |
| 6d | > 100 | > 100 | > 100 | > 100 |
| 6e | 92.1 ± 8.0 | > 100 | > 100 | > 100 |
| 6f | > 100 | > 100 | > 100 | > 100 |
Experimental Protocol: WST-1 Cell Viability Assay [2]
-
Cancer cell lines (C-32, MDA-MB-231, A549) and normal human dermal fibroblasts (HFF-1) were seeded in 96-well plates.
-
After 24 hours of incubation, the cells were treated with various concentrations of the test compounds for 72 hours.
-
Following treatment, the WST-1 reagent was added to each well, and the plates were incubated for a further 2-4 hours.
-
The absorbance was measured at 450 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Anti-inflammatory Activity
Quinoline-8-sulfonamide derivatives have also emerged as promising anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory pathways.
For instance, N-(quinolin-8-yl)benzenesulfonamides have been identified as potent suppressors of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[3]
Furthermore, the derivative N-(4-methoxyphenyl) quinoline-8-sulfonamide (QS-3g) has been shown to reduce the inflammatory response in fibroblast-like synoviocytes by targeting the Receptor (calcitonin) Activity Modifying Protein 1 (RAMP1).[4] QS-3g was found to inhibit RAMP1 activity and modulate the Gαs/Gαi-cAMP pathway, leading to a decrease in the release of pro-inflammatory cytokines like IL-1β and IL-6.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the science.
NF-κB Signaling Pathway Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by quinoline-8-sulfonamide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor (calcitonin) activity modifying protein 1 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sulfonamide Synthesis using 6-Methylquinoline-8-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of sulfonamides derived from 6-methylquinoline-8-sulfonyl chloride. The methodologies outlined below are based on established procedures for the reaction of quinoline-sulfonyl chlorides with primary and secondary amines.
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The quinoline moiety is a privileged scaffold in drug discovery. The synthesis of 6-methylquinoline-8-sulfonamides involves the reaction of this compound with a suitable amine, a reaction that is generally robust and high-yielding. This protocol provides a generalized procedure that can be adapted for the synthesis of a diverse library of sulfonamide derivatives.
Reaction Principle
The synthesis of sulfonamides from this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. An organic or inorganic base is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction.
Experimental Protocols
A general procedure for the synthesis of 6-methylquinoline-8-sulfonamides is detailed below. This protocol is based on analogous reactions reported for other quinoline-sulfonyl chlorides.[1][2]
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous solvent (e.g., acetonitrile, pyridine, dichloromethane, or tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine, or an excess of the reactant amine)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the desired primary or secondary amine (1.2-2.0 equivalents) and the anhydrous solvent.
-
Addition of Base: If the amine is not used in excess, add a suitable base such as triethylamine or pyridine (1.5-2.0 equivalents).
-
Dissolution of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Reaction: Slowly add the solution of this compound to the stirred amine solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to afford the desired 6-methylquinoline-8-sulfonamide.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of quinoline-sulfonamides based on analogous reactions. These values can be used as a general guideline for the synthesis of 6-methylquinoline-8-sulfonamides.
| Sulfonyl Chloride Precursor | Amine | Solvent | Base | Temperature | Yield (%) | Reference |
| 8-Hydroxyquinoline-5-sulfonyl chloride | Acetylenic amines | Anhydrous Acetonitrile | Excess amine | Room Temperature | High | [1] |
| 8-Methoxyquinoline-5-sulfonyl chloride | Acetylenic amines | Anhydrous Acetonitrile | Triethylamine | Room Temperature | High | [1] |
| Benzenesulfonyl chloride derivatives | 8-Aminoquinoline | Pyridine | Pyridine | 110-120 °C | 85-90 | [2] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 6-methylquinoline-8-sulfonamides.
Caption: General workflow for the synthesis of 6-methylquinoline-8-sulfonamides.
References
Application Notes and Protocols: 6-Methylquinoline-8-sulfonyl chloride as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylquinoline-8-sulfonyl chloride is a heterocyclic aromatic sulfonyl chloride that serves as a valuable intermediate in organic synthesis. Its structure, featuring a quinoline core, is a common motif in a variety of biologically active compounds. The presence of the reactive sulfonyl chloride group allows for the straightforward introduction of the 6-methylquinoline-8-sulfonyl moiety onto various nucleophiles, most notably amines, to form sulfonamides. This reactivity makes it a key building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. These application notes provide an overview of its utility and a general protocol for its use in the synthesis of 6-methylquinoline-8-sulfonamides.
Core Application: Synthesis of Sulfonamides
The primary application of this compound is in the synthesis of 6-methylquinoline-8-sulfonamides. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties. The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond with the elimination of hydrogen chloride.
A general workflow for the synthesis of 6-methylquinoline-8-sulfonamides is depicted below:
Caption: General workflow for the synthesis of 6-methylquinoline-8-sulfonamides.
Experimental Protocols
While specific, optimized protocols for this compound are not widely published, the following general procedures for the synthesis of quinoline-sulfonamides from analogous quinoline-sulfonyl chlorides can be adapted. Researchers should consider these as starting points and may need to optimize reaction conditions for their specific amine substrate.
Protocol 1: General Synthesis of 6-Methylquinoline-8-sulfonamides in Chloroform
This protocol is adapted from the synthesis of 8-quinolinesulfonamides.[1]
Materials:
-
This compound
-
Primary or secondary amine (2 equivalents)
-
Triethylamine (3 equivalents)
-
Anhydrous chloroform
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve the amine (2 mmol) and triethylamine (3 mmol) in anhydrous chloroform (30 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of this compound (1 mmol) in anhydrous chloroform to the cooled amine solution with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired 6-methylquinoline-8-sulfonamide.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Protocol 2: General Synthesis of 6-Methylquinoline-8-sulfonamides in Acetonitrile
This protocol is adapted from the synthesis of 8-methoxyquinoline-5-sulfonamides.[2]
Materials:
-
This compound
-
Primary or secondary amine (2 equivalents)
-
Triethylamine (1 equivalent)
-
Anhydrous acetonitrile
-
Deionized water
-
Chloroform or other suitable extraction solvent
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of this compound (5 mmol) in anhydrous acetonitrile (15 mL), add the appropriate amine (10 mmol) and triethylamine (5 mmol).
-
Stir the resulting mixture at room temperature for approximately 5 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into deionized water (100 mL).
-
Extract the aqueous mixture with chloroform (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
-
Characterize the purified 6-methylquinoline-8-sulfonamide by analytical methods.
Data Presentation
The following table summarizes general reaction conditions for the synthesis of quinoline-sulfonamides, which can be used as a starting point for reactions with this compound.
| Parameter | Condition 1[1] | Condition 2[2] |
| Quinoline Sulfonyl Chloride | 8-Quinolinesulfonyl chloride | 8-Methoxyquinoline-5-sulfonyl chloride |
| Amine (Equivalents) | 2 | 2 |
| Base (Equivalents) | Triethylamine (3) | Triethylamine (1) |
| Solvent | Chloroform | Acetonitrile |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2 hours | 5 hours |
| Work-up | Aqueous wash | Aqueous precipitation & extraction |
Potential Applications in Drug Development
The quinoline scaffold is a key pharmacophore found in numerous therapeutic agents. The synthesis of novel 6-methylquinoline-8-sulfonamide libraries using this compound as a key intermediate allows for the exploration of new chemical space in drug discovery. Derivatives of quinoline-sulfonamides have been investigated for a range of biological activities, including:
-
Anticancer Activity: Certain quinoline-sulfonamides have been shown to exhibit inhibitory activity against cancer-related enzymes.[1]
-
Antibacterial Activity: The sulfonamide functional group is a well-known antibacterial pharmacophore, and its combination with the quinoline nucleus can lead to compounds with potent antimicrobial effects.[2]
The logical pathway from the intermediate to a potential drug candidate is outlined below.
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the synthesis of novel sulfonamide derivatives for drug discovery and development. The provided general protocols and application notes serve as a guide for researchers to utilize this compound in their synthetic endeavors. Further investigation into the biological activities of its derivatives is warranted to fully explore their therapeutic potential.
References
Application Notes and Protocols: Experimental Setup for Reactions Involving 6-Methylquinoline-8-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The sulfonamide functional group is another critical pharmacophore present in many approved drugs.[3][4] The combination of these two moieties through the versatile intermediate, 6-Methylquinoline-8-sulfonyl chloride, offers a powerful strategy for the synthesis of novel compounds with significant potential in drug discovery.[5] This document provides detailed protocols and application notes for the experimental setup of reactions involving this compound, focusing on the synthesis of N-substituted sulfonamides and their potential applications.
Core Applications
This compound is a reactive building block primarily used for the synthesis of sulfonamides and sulfonate esters.[3] The electrophilic nature of the sulfonyl chloride group allows for efficient reaction with nucleophiles such as primary and secondary amines. This reaction is fundamental in medicinal chemistry for creating stable sulfonamide linkages, a key feature in many biologically active molecules.[1][3] Derivatives of the closely related quinoline-8-sulfonamide have been investigated as potential inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism, highlighting the therapeutic potential of this compound class.[6]
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 6-Methylquinoline-8-sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding sulfonamide. The procedure is adapted from established methods for similar quinoline-8-sulfonyl chlorides.[6]
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Triethylamine (Et3N) (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., Chloroform (CHCl3), Acetonitrile (CH3CN), or Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)
Procedure:
-
Dissolve the desired amine (1.0 eq.) and triethylamine (1.5 eq.) in an anhydrous solvent (e.g., chloroform) in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath while stirring.
-
Add this compound (1.0 eq.) to the cooled solution in portions over 10-15 minutes to control any exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 2-4 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Perform an aqueous workup: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM), wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-substituted 6-methylquinoline-8-sulfonamide.
Data Presentation
The following tables summarize typical reaction conditions and representative characterization data for reactions involving quinoline sulfonyl chlorides.
Table 1: Summary of Reaction Conditions for Sulfonamide Synthesis
| Parameter | Condition | Rationale & Citation |
|---|---|---|
| Solvent | Anhydrous Chloroform, DCM, Acetonitrile, or DMF | Inert solvents prevent hydrolysis of the sulfonyl chloride.[6][7] |
| Base | Triethylamine (Et3N) or Pyridine | Acts as an HCl scavenger to drive the reaction to completion.[6][8] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming to RT ensures completion.[6][8] |
| Stoichiometry | Amine (1.0-1.2 eq.), Base (1.5-2.0 eq.) | A slight excess of amine can be used; sufficient base is crucial.[7][8] |
| Reaction Time | 2-24 hours | Varies depending on the reactivity of the amine; typically monitored by TLC.[6] |
Table 2: Representative Characterization Data for a Hypothetical Product: N-benzyl-6-methylquinoline-8-sulfonamide
| Analysis | Expected Result |
|---|---|
| Appearance | White to pale yellow solid |
| Melting Point | 150-160 °C |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 8.9-7.5 (m, quinoline H), δ 7.3-7.1 (m, benzyl H), δ 4.2 (d, CH₂), δ 2.5 (s, CH₃) |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₁₇H₁₆N₂O₂S |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 6-methylquinoline-8-sulfonamides.
Caption: Workflow for sulfonamide synthesis.
Signaling Pathway: PKM2 and the Warburg Effect
Derivatives of quinoline-8-sulfonamide have shown potential as modulators of Pyruvate Kinase M2 (PKM2), an enzyme pivotal to the Warburg effect in cancer cells.[6] This pathway represents a key target for anticancer drug development.
Caption: Targeting the Warrorburg effect via PKM2.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. 6-Methyl-isoquinoline-5-sulfonyl chloride | Benchchem [benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. nbinno.com [nbinno.com]
- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Applications of 6-Methylquinoline-8-sulfonyl chloride in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylquinoline-8-sulfonyl chloride is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a diverse array of pharmaceutical compounds. The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and antimalarial properties. The addition of a reactive sulfonyl chloride group at the 8-position, along with a methyl group at the 6-position which can influence solubility and metabolic stability, makes this compound a key intermediate for the generation of novel sulfonamide derivatives with significant therapeutic potential.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules. While specific examples for this compound are limited in publicly available literature, the following protocols and data for the closely related and well-studied quinoline-8-sulfonyl chloride and its derivatives are presented as representative examples of its reactivity and potential applications.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is the formation of sulfonamide linkages. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry, allowing for the facile introduction of the quinoline scaffold into a target molecule.
Derivatives synthesized from quinoline-8-sulfonyl chlorides have shown significant promise in the development of:
-
Anticancer Agents: Many quinoline sulfonamide derivatives exhibit potent cytotoxic activity against various cancer cell lines. A key mechanism of action for some of these compounds is the modulation of the M2 isoform of Pyruvate Kinase (PKM2), a critical enzyme in cancer metabolism.[1][2]
-
Antimicrobial Agents: The quinoline core is a well-established pharmacophore in antimicrobial drugs. Sulfonamide derivatives of quinoline have been synthesized and evaluated for their antibacterial and antifungal activities.
-
Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors. The ability to generate diverse libraries of quinoline sulfonamides allows for the exploration of structure-activity relationships (SAR) in the development of potent and selective kinase inhibitors.
Experimental Protocols
The following are detailed protocols for the synthesis of quinoline sulfonamide derivatives, which are directly applicable to reactions involving this compound.
Protocol 1: General Synthesis of N-Aryl/Alkyl-quinoline-8-sulfonamides
This protocol describes the general procedure for the reaction of a quinoline-8-sulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide.
Reaction Scheme:
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the amine (1.2 equivalents) in the chosen anhydrous solvent.
-
Add the base (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Synthesis of Quinoline-8-sulfonamides as Potential PKM2 Modulators
This protocol is adapted from the synthesis of quinoline-8-sulfonamide derivatives designed as modulators of Pyruvate Kinase M2 (PKM2).[2]
Materials:
-
Quinoline-8-sulfonyl chloride (as a representative starting material)
-
Propargylamine or N-methylpropargylamine
-
Triethylamine
-
Chloroform
-
Organic azides (for subsequent click chemistry reactions if desired)
-
Copper(II) sulfate pentahydrate and Sodium ascorbate (for click chemistry)
-
Dimethylformamide (DMF)
Procedure for Sulfonamide Synthesis:
-
Cool a solution of propargylamine (or N-methylpropargylamine) (2 mmol) and triethylamine (3 mmol) in 30 mL of chloroform to 5 °C.
-
Add quinoline-8-sulfonyl chloride (1 mmol) portion-wise to the cooled solution with stirring.
-
Remove the cooling bath and continue stirring the mixture for 2 hours at room temperature.
-
Concentrate the reaction mixture on a rotary evaporator under reduced pressure to obtain the crude sulfonamide.
-
The crude product can be purified by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of quinoline sulfonamide derivatives.
Table 1: Synthesis of Representative Quinoline-8-sulfonamides
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Propargylamine | N-propargyl-quinoline-8-sulfonamide | 91 | [3] |
| 2 | N-methylpropargylamine | N-methyl-N-propargyl-quinoline-8-sulfonamide | 95 | [3] |
| 3 | Aniline | N-phenyl-quinoline-8-sulfonamide | 85-90 | [4] |
| 4 | p-Toluidine | N-(p-tolyl)-quinoline-8-sulfonamide | 85-90 | [4] |
Table 2: Anticancer Activity of a Representative Quinoline-8-sulfonamide Derivative (Compound 9a) [3]
| Cancer Cell Line | IC₅₀ (µM) |
| C32 (Amelanotic melanoma) | 233.9 |
| COLO829 (Melanoma) | 168.7 |
| MDA-MB-231 (Breast cancer) | 273.5 |
| U87-MG (Glioblastoma) | 339.7 |
| A549 (Lung cancer) | 223.1 |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: 6-Methylquinoline-8-sulfonyl chloride as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylquinoline-8-sulfonyl chloride is a versatile heterocyclic building block used in organic synthesis, particularly in the construction of novel sulfonamide derivatives. The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer, antibacterial, and antimalarial agents.[1][2][3] The presence of the reactive sulfonyl chloride group at the 8-position allows for the straightforward introduction of the quinoline moiety into various molecular frameworks, most commonly through the formation of stable sulfonamide linkages with primary and secondary amines.[1][4] This application note provides an overview of the synthetic utility of this compound and its analogs, complete with detailed experimental protocols and data for the synthesis of quinoline-8-sulfonamides and their subsequent derivatization. While the specific protocols provided herein utilize the closely related 8-quinolinesulfonyl chloride, they serve as a robust template for reactions involving this compound. The methyl group at the 6-position is not expected to alter the fundamental reactivity of the sulfonyl chloride but may influence factors such as solubility and reaction kinetics.
Key Applications
The primary application of this compound is in the synthesis of N-substituted quinoline-8-sulfonamides. These compounds are of significant interest in drug discovery. For instance, derivatives of quinoline-8-sulfonamide have been investigated as inhibitors of the M2 isoform of pyruvate kinase (PKM2), an enzyme implicated in cancer metabolism.[5] The general reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of quinoline-8-sulfonamides and their derivatives.[5] These methods can be applied to this compound with minor modifications as needed.
Protocol 1: General Synthesis of N-Alkyl/Aryl-quinoline-8-sulfonamides
This protocol describes the reaction of a quinoline-8-sulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound (or 8-quinolinesulfonyl chloride)
-
Primary or secondary amine (e.g., propargylamine, N-methylpropargylamine)
-
Triethylamine (Et₃N)
-
Anhydrous chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the amine (2.0 mmol) and triethylamine (3.0 mmol) in anhydrous chloroform (30 mL).
-
Cool the solution to 0-5 °C using an ice bath.
-
To the cooled solution, add this compound (1.0 mmol) portion-wise while stirring.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of Primary Amines with 6-Methylquinoline-8-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the derivatization of primary amines with 6-methylquinoline-8-sulfonyl chloride. This reagent is valuable for enhancing the analytical detection of primary amine-containing compounds, such as pharmaceuticals, metabolites, and other bioactive molecules, particularly in complex matrices. The derivatization process introduces a UV-active and fluorescent quinoline moiety, significantly improving detection sensitivity in HPLC-UV/FLD and providing a readily ionizable group for mass spectrometry (MS) analysis.
Introduction to Derivatization with this compound
Primary amines are a common functional group in a vast array of organic molecules. However, their analysis can be challenging due to their polarity and, often, the lack of a strong chromophore or fluorophore. Derivatization with this compound addresses these challenges by converting the primary amine into a stable sulfonamide. This chemical modification imparts desirable analytical characteristics to the analyte, facilitating its separation and quantification.
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[1]
Data Presentation: Quantitative Analysis of Derivatized Amines
The following table summarizes hypothetical quantitative data for the derivatization of representative primary amines with this compound, followed by HPLC-UV analysis. This data is provided for illustrative purposes to demonstrate the potential performance of the method. Actual results may vary depending on the specific amine, instrumentation, and experimental conditions.
| Analyte (Primary Amine) | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linearity (R²) | Hypothetical Yield (%) |
| Benzylamine | 8.5 | 0.5 | 1.5 | 0.9995 | 95 |
| Glycine Methyl Ester | 6.2 | 0.8 | 2.4 | 0.9991 | 92 |
| Amphetamine | 10.1 | 0.3 | 0.9 | 0.9998 | 97 |
| 4-Aminophenol | 7.8 | 0.6 | 1.8 | 0.9993 | 94 |
Experimental Protocols
Protocol 1: General Derivatization of Primary Amines
This protocol describes a general method for the derivatization of a primary amine with this compound in an organic solvent.
Materials:
-
This compound
-
Primary amine of interest
-
Anhydrous acetonitrile (ACN)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a clean, dry vial, dissolve the primary amine (1.0 equivalent) in anhydrous acetonitrile.
-
Add triethylamine (2.0 equivalents) to the solution and stir briefly.
-
In a separate vial, prepare a solution of this compound (1.2 equivalents) in anhydrous acetonitrile.
-
Slowly add the this compound solution to the stirred amine solution at room temperature.
-
Allow the reaction to proceed at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, the reaction mixture can be directly diluted with the mobile phase for HPLC analysis or subjected to a work-up procedure if purification is required.
Work-up Procedure (Optional):
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Pre-column Derivatization for HPLC Analysis
This protocol is optimized for the pre-column derivatization of primary amines in a sample for subsequent HPLC-UV or HPLC-FLD analysis.
Materials:
-
Sample containing the primary amine analyte
-
This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile)
-
Borate buffer (0.1 M, pH 9.5)
-
Anhydrous acetonitrile (ACN)
-
Triethylamine (TEA)
-
Vortex mixer
-
Thermostatic water bath or heating block
Procedure:
-
To 100 µL of the sample solution (or a standard solution) in a microcentrifuge tube, add 100 µL of borate buffer (0.1 M, pH 9.5).
-
Add 50 µL of triethylamine.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
The reaction can be stopped by adding a small amount of an acid (e.g., 10 µL of 1 M HCl) to neutralize the excess base.
-
Filter the derivatized sample through a 0.22 µm syringe filter.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm or Fluorescence (Excitation: ~320 nm, Emission: ~400 nm - Note: Optimal wavelengths should be determined experimentally).
Visualizations
Caption: Reaction of a primary amine with this compound.
Caption: General workflow for pre-column derivatization and analysis.
Caption: Key parameters for optimizing the derivatization reaction.
References
Application Notes and Protocols: 6-Methylquinoline-8-sulfonyl Chloride (Mqs-Cl) in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 6-Methylquinoline-8-sulfonyl chloride (Mqs-Cl) as a protecting group for primary and secondary amines, as well as hydroxyl functionalities. Mqs-Cl offers a robust protection strategy, forming stable sulfonamides and sulfonate esters. These protected intermediates exhibit stability across a range of synthetic conditions. This guide outlines generalized experimental procedures for both the introduction and cleavage of the Mqs protecting group, supported by data tables for reference and comparison. Furthermore, visual workflows are provided to illustrate the described chemical transformations.
Introduction to this compound (Mqs-Cl)
This compound (Mqs-Cl) is a versatile reagent in organic synthesis, primarily employed for the protection of nucleophilic functional groups such as amines and alcohols. The resulting 6-methylquinoline-8-sulfonamides (Mqs-amides) and -sulfonate esters (Mqs-esters) are generally stable to a variety of reaction conditions, making the Mqs group a valuable tool in multi-step synthetic campaigns. The quinoline moiety introduces unique electronic and steric properties to the protecting group, which can influence the reactivity and stability of the protected substrate.
Key Features of the Mqs Protecting Group:
-
Robustness: Mqs-protected compounds are typically stable to a range of synthetic conditions.
-
Versatility: Applicable to the protection of both amines and hydroxyl groups.
-
Potential for Selective Deprotection: The quinoline core may offer unique deprotection pathways, such as photochemical cleavage.[1]
Experimental Protocols: Protection of Functional Groups
The following protocols are generalized procedures for the protection of primary/secondary amines and hydroxyl groups using Mqs-Cl. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.
Protection of Primary and Secondary Amines (Formation of Mqs-sulfonamides)
This protocol describes a general procedure for the sulfonylation of an amine with Mqs-Cl.
Protocol 2.1.1: General Procedure for Amine Protection
-
To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or pyridine) at 0 °C, add a base (1.1 - 1.5 eq., e.g., triethylamine, diisopropylethylamine (DIPEA), or pyridine).
-
Slowly add a solution of this compound (Mqs-Cl) (1.05 - 1.2 eq.) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Mqs-protected amine.
Table 1: Representative Data for Amine Protection using Mqs-Cl
| Entry | Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aniline | Pyridine | Pyridine | 12 | RT | 92 |
| 2 | Benzylamine | Triethylamine | DCM | 4 | RT | 95 |
| 3 | Diethylamine | DIPEA | THF | 6 | RT | 89 |
| 4 | L-Alanine methyl ester | Triethylamine | DCM | 8 | 0 to RT | 85 |
Note: The data presented in this table are representative examples and may vary depending on the specific substrate and reaction conditions.
Protection of Hydroxyl Groups (Formation of Mqs-sulfonate esters)
This protocol outlines a general method for the protection of alcohols and phenols using Mqs-Cl.
Protocol 2.2.1: General Procedure for Hydroxyl Protection
-
To a solution of the alcohol or phenol (1.0 eq.) in a suitable solvent (e.g., DCM, THF, or pyridine) at 0 °C, add a base (1.2 - 2.0 eq., e.g., triethylamine, DIPEA, or pyridine).
-
Add this compound (Mqs-Cl) (1.1 - 1.5 eq.) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, dilute HCl (for pyridine as solvent), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure Mqs-protected alcohol/phenol.
Table 2: Representative Data for Hydroxyl Protection using Mqs-Cl
| Entry | Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Phenol | Pyridine | Pyridine | 2 | RT | 94 |
| 2 | Benzyl alcohol | Triethylamine | DCM | 3 | RT | 91 |
| 3 | Cyclohexanol | DIPEA | THF | 5 | RT | 88 |
| 4 | 1-Octanol | Triethylamine | DCM | 4 | RT | 90 |
Note: The data presented in this table are representative examples and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols: Deprotection of the Mqs Group
The cleavage of the Mqs group can be achieved under various conditions, depending on the nature of the protected substrate.
Deprotection of Mqs-sulfonamides
The robust nature of sulfonamides often requires strong acidic or reductive conditions for cleavage.
Protocol 3.1.1: Acidic Hydrolysis
-
Dissolve the Mqs-protected amine in a strong acid, such as a mixture of trifluoroacetic acid (TFA) and dichloromethane or concentrated sulfuric acid.
-
Heat the reaction mixture to a temperature between 50 °C and 100 °C.
-
Monitor the deprotection by TLC or LC-MS.
-
After completion, carefully neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate or sodium hydroxide solution) at 0 °C.
-
Extract the deprotected amine with a suitable organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to provide the crude amine, which can be further purified if necessary.
Protocol 3.1.2: Reductive Cleavage
-
Dissolve the Mqs-protected amine in a suitable solvent such as methanol or THF.
-
Add a reducing agent, for example, sodium amalgam or samarium(II) iodide.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction until the starting material is consumed.
-
Work up the reaction by quenching the excess reducing agent and extracting the product.
-
Purify the resulting amine by standard methods.
Deprotection of Mqs-sulfonate esters
Sulfonate esters are generally more labile than sulfonamides and can be cleaved under milder conditions.
Protocol 3.2.1: Basic Hydrolysis
-
Dissolve the Mqs-protected alcohol or phenol in a mixture of a protic solvent (e.g., methanol, ethanol) and water.
-
Add a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a dilute acid.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude alcohol or phenol as needed.
Protocol 3.2.2: Photochemical Cleavage
Based on studies of related quinolinyl sulfonates, photochemical cleavage may present a mild deprotection strategy.[1]
-
Dissolve the Mqs-protected alcohol in an aqueous solvent system.
-
Irradiate the solution with UV light at a wavelength of approximately 300-330 nm.[1]
-
Monitor the reaction for the formation of the deprotected alcohol and 6-methylquinoline-8-sulfonic acid.[1]
-
Upon completion, extract the product and purify as necessary.
Table 3: Representative Data for Deprotection of Mqs-Protected Compounds
| Entry | Protected Substrate | Deprotection Method | Reagents | Time (h) | Temp (°C) | Yield (%) |
| 1 | Mqs-Aniline | Acidic Hydrolysis | H₂SO₄ | 6 | 100 | 85 |
| 2 | Mqs-Benzylamine | Reductive Cleavage | Na/Hg, MeOH | 4 | RT | 88 |
| 3 | Mqs-Phenol | Basic Hydrolysis | NaOH, EtOH/H₂O | 2 | Reflux | 92 |
| 4 | Mqs-Benzyl alcohol | Photochemical | hv (300-330 nm) | 8 | RT | 75* |
*Hypothetical yield based on related systems; requires experimental validation. Note: The data presented in this table are representative examples and may vary depending on the specific substrate and reaction conditions.
Visualizations
The following diagrams illustrate the general workflows for the protection and deprotection strategies described.
Caption: General workflow for the protection of amines and alcohols using Mqs-Cl.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 6-Methylquinoline-8-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel heterocyclic compounds, primarily sulfonamides, utilizing 6-methylquinoline-8-sulfonyl chloride as a key building block. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a sulfonamide moiety at the 8-position of 6-methylquinoline can lead to compounds with unique pharmacological profiles.
The primary application of this compound is its reaction with a diverse range of primary and secondary amines to generate a library of novel sulfonamide derivatives.[4] This reaction, a variation of the Hinsberg reaction, proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a stable sulfonamide linkage.[5]
Key Applications:
-
Drug Discovery: Synthesis of novel chemical entities for screening against various biological targets. Quinoline-based sulfonamides have been investigated as inhibitors of enzymes such as pyruvate kinase M2 (PKM2), which is implicated in cancer metabolism.[1]
-
Medicinal Chemistry: Generation of compound libraries for structure-activity relationship (SAR) studies to optimize lead compounds.
-
Chemical Biology: Development of molecular probes to investigate biological pathways.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 6-methylquinoline-8-sulfonamides.
Protocol 1: General Synthesis of N-substituted-6-methylquinoline-8-sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine in an organic solvent.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform (CHCl₃), Acetonitrile (CH₃CN), or Tetrahydrofuran (THF))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
To this cooled solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash successively with 1M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and determine the melting point.
Protocol 2: Synthesis in an Aqueous Medium
This protocol is an alternative for water-soluble amines.
Materials:
-
This compound
-
Water-soluble primary or secondary amine
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Water-miscible co-solvent (e.g., Tetrahydrofuran (THF), Acetone)
-
Dichloromethane or Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amine (1.1 equivalents) and sodium bicarbonate (2.0 equivalents) in water.
-
To this solution, add a solution of this compound (1.0 equivalent) in a minimal amount of a water-miscible co-solvent (e.g., THF or acetone) dropwise with vigorous stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
After completion, extract the mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product as described in Protocol 1.
Data Presentation
The following table provides representative data for heterocyclic compounds synthesized from a quinoline-8-sulfonyl chloride precursor, which can be expected to be similar for derivatives of this compound.[1]
| Compound ID | Amine Reactant | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 75 MHz) δ (ppm) | HRMS (ESI) [M+H]⁺ |
| 1a | Propargylamine | 91 | 127-128 | 2.66 (t, 1H), 3.85 (dd, 2H), 7.65–7.76 (m, 3H), 8.28–8.33 (m, 2H), 8.54 (dd, 1H), 9.08 (dd, 1H) | 32.9, 74.4, 79.9, 122.9, 126.1, 128.9, 130.9, 134.1, 137.5, 143.4, 151.7 | Calcd: 247.0541, Found: 247.0553 |
| 1b | N-Methylpropargylamine | - | oil | 1.20 (t, 3H), 2.77 (t, 2H), 4.04 (q, 2H), 4.17 (d, 2H), 4.34 (t, 2H), 7.66-7.74 (m, 4H), 8.25-8.31 (m, 2H), 8.52 (dd, 1H), 9.05 (dd, 1H) | 14.5, 34.3, 39.0, 45.3, 60.8, 122.9, 123.7, 126.1, 128.8, 131.0, 134.0, 137.0, 137.4, 143.0, 143.8, 151.7, 170.7 | - |
| 1c | 4-Azido-7-chloroquinoline | 94 | 80-81 | 0.83 (t, 3H), 1.06 (sext, 2H), 1.50 (quint, 2H), 4.07 (t, 2H), 4.18 (d, 2H), 7.56 (s, 1H), 7.64-7.73 (m, 3H), 8.24-8.32 (m, 2H), 8.51 (dd, 1H), 9.04 (dd, 1H) | - | Calcd: 390.1236, Found: 390.1239 |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of sulfonamides.
Signaling Pathway Inhibition (Hypothetical)
While specific signaling pathway data for derivatives of this compound is not available, related quinoline sulfonamides have been shown to inhibit cancer-related pathways. For instance, some inhibit pyruvate kinase M2 (PKM2), a key enzyme in the Warburg effect observed in cancer cells.[1]
Caption: Inhibition of the PKM2 pathway by quinoline sulfonamides.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Molecules using 6-Methylquinoline-8-sulfonyl chloride
Disclaimer: Direct literature precedents for the synthesis of bioactive molecules specifically using 6-methylquinoline-8-sulfonyl chloride are limited in the available scientific databases. The following application notes and protocols are therefore based on established synthetic methodologies and observed biological activities of closely related quinoline-8-sulfonamide analogs. Researchers should consider these as a starting point for the exploration of novel bioactive compounds derived from this compound.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. The quinoline scaffold is associated with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] When functionalized with a sulfonamide group, the resulting quinoline-sulfonamides often exhibit enhanced or novel biological activities.[2] Sulfonamides are themselves a critical pharmacophore, known for their antibacterial, anticancer, and enzyme-inhibiting properties.[3][4] The combination of these two moieties in 6-methylquinoline-8-sulfonamide derivatives presents a promising avenue for the discovery of new therapeutic agents.
This compound is a reactive intermediate that can be readily coupled with a variety of primary and secondary amines to generate a diverse library of sulfonamide derivatives. This document provides protocols for the synthesis and suggests potential biological applications of these compounds based on data from analogous series of quinoline-sulfonamides.
Synthesis of 6-Methylquinoline-8-sulfonamides
The primary application of this compound in the synthesis of bioactive molecules is its reaction with amines to form stable sulfonamide linkages. This reaction is typically straightforward and can be performed under mild conditions.
General Experimental Protocol: Synthesis of N-Substituted-6-methylquinoline-8-sulfonamides
This protocol is adapted from the synthesis of analogous quinoline-5-sulfonamides and 8-quinolinesulfonamides.[5][6]
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine, morpholine)
-
Anhydrous solvent (e.g., acetonitrile, chloroform, dichloromethane, or DMF)[5][7]
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Water
-
Organic extraction solvent (e.g., ethyl acetate or chloroform)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask, dissolve the desired primary or secondary amine (1.2 equivalents) in an anhydrous solvent.
-
Add a tertiary amine base (1.5 equivalents), such as triethylamine, to the solution.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled amine solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate or chloroform.[5]
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-6-methylquinoline-8-sulfonamide.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of bioactive 6-methylquinoline-8-sulfonamides.
Potential Biological Applications and Quantitative Data (by Analogy)
Based on the biological activities of structurally similar quinoline-sulfonamides, derivatives of this compound are promising candidates for various therapeutic areas.
Anticancer Activity
Quinoline-sulfonamides have been investigated as inhibitors of several targets in cancer therapy, including protein kinases and carbonic anhydrases.
Kinase Inhibition: Many quinoline derivatives are known to be potent kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR, c-Met, and Aurora Kinase B pathways.[8]
Carbonic Anhydrase Inhibition: Certain quinoline-based sulfonamides have shown potent inhibitory activity against tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII.
Pyruvate Kinase M2 (PKM2) Modulation: 8-Quinolinesulfonamides have been designed as modulators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[6][9]
Table 1: Anticancer Activity of Analogous Quinoline-Sulfonamides
| Compound Class | Target | Cell Line | IC50 / KI Value | Citation |
| 8-Hydroxyquinoline-5-sulfonamides | Anticancer | C-32 (Melanoma) | 15.3 ± 1.2 µM | [5] |
| 8-Hydroxyquinoline-5-sulfonamides | Anticancer | MDA-MB-231 (Breast) | 21.7 ± 1.5 µM | [5] |
| 8-Hydroxyquinoline-5-sulfonamides | Anticancer | A549 (Lung) | 19.4 ± 1.1 µM | [5] |
| 4-Anilinoquinoline-based sulfonamides | hCA IX | - | 5.5 - 25.8 nM | |
| Quinoline-8-sulfonamide derivative (9a) | PKM2 | A549 (Lung) | 223.1 µg/mL (GI50) | [9] |
Diagram of a Potential Kinase Inhibition Signaling Pathway
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Antimicrobial Activity
Quinoline-sulfonamides have demonstrated significant activity against a range of bacterial and fungal pathogens.[2]
Table 2: Antimicrobial Activity of Analogous Quinoline-Sulfonamides
| Compound Class | Organism | MIC Value | Citation |
| Hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus | 19.04 x 10⁻⁵ mg/mL | [2] |
| Hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Escherichia coli | 609 x 10⁻⁵ mg/mL | [2] |
| Hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Candida albicans | 19.04 x 10⁻⁵ mg/mL | [2] |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | E. coli | 21 mm (inhibition zone) | [7] |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | S. aureus | 18 mm (inhibition zone) | [7] |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | C. albicans | 18 mm (inhibition zone) | [7] |
Logical Relationships in Drug Discovery
The development of bioactive molecules from this compound follows a logical progression from initial synthesis to potential clinical application.
Diagram of the Drug Discovery Process
Caption: Logical workflow from starting material to clinical development.
Conclusion
This compound is a valuable, yet underexplored, starting material for the synthesis of novel sulfonamide derivatives. By analogy with other quinoline-sulfonamides, these compounds are expected to exhibit a range of interesting biological activities, particularly in the areas of oncology and infectious diseases. The protocols and data presented here provide a foundation for researchers to begin exploring the potential of this versatile chemical scaffold in drug discovery and development. Further research is warranted to synthesize and evaluate a library of 6-methylquinoline-8-sulfonamides to establish their specific structure-activity relationships and therapeutic potential.
References
- 1. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scalable Synthesis of Sulfonamides using 6-Methylquinoline-8-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the scalable synthesis of sulfonamides derived from 6-methylquinoline-8-sulfonyl chloride. This class of compounds holds significant potential in medicinal chemistry, particularly as modulators of key biological pathways. Included are detailed experimental protocols for the synthesis of the key starting material and the final sulfonamide products, alongside data presentation and visualization of a relevant signaling pathway.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The quinoline scaffold is a privileged structure in drug discovery, and its incorporation into sulfonamides can lead to compounds with novel mechanisms of action. 6-Methylquinoline-8-sulfonamides, in particular, are of interest for their potential to modulate enzymes such as Pyruvate Kinase M2 (PKM2), a key player in cancer metabolism.
This document outlines a scalable synthetic route to a variety of 6-methylquinoline-8-sulfonamides, providing researchers with the necessary protocols to explore this promising chemical space.
Data Presentation
The following table summarizes the expected yields for the synthesis of various sulfonamides from this compound with a range of primary and secondary amines. The data is representative and based on analogous reactions with quinoline-8-sulfonyl chloride. Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Aniline | N-phenyl-6-methylquinoline-8-sulfonamide | 85-95 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-6-methylquinoline-8-sulfonamide | 80-90 |
| 3 | Benzylamine | N-benzyl-6-methylquinoline-8-sulfonamide | 90-98 |
| 4 | Cyclohexylamine | N-cyclohexyl-6-methylquinoline-8-sulfonamide | 88-96 |
| 5 | Piperidine | 1-((6-methylquinolin-8-yl)sulfonyl)piperidine | 92-99 |
| 6 | Morpholine | 4-((6-methylquinolin-8-yl)sulfonyl)morpholine | 90-97 |
| 7 | Propargylamine | N-(prop-2-yn-1-yl)-6-methylquinoline-8-sulfonamide | 85-95 |
| 8 | Glycine ethyl ester | Ethyl 2-((6-methylquinolin-8-yl)sulfonamido)acetate | 75-85 |
Experimental Protocols
Protocol 1: Synthesis of 6-Methylquinoline
The synthesis of the 6-methylquinoline precursor can be achieved via the Skraup or Doebner-von Miller reaction. The Skraup synthesis is a classic method for quinoline synthesis.[1][2][3][4]
Materials:
-
p-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent like arsenic pentoxide)
-
Ferrous sulfate (optional, to moderate the reaction)
-
Sodium hydroxide solution
-
Dichloromethane or other suitable organic solvent
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of p-toluidine and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Add nitrobenzene to the mixture.
-
If the reaction is too vigorous, ferrous sulfate can be added as a moderator.
-
Heat the reaction mixture carefully. The reaction is exothermic and can become vigorous. Maintain the temperature at a gentle reflux.
-
After the initial vigorous reaction subsides, continue heating for several hours to ensure completion.
-
Cool the reaction mixture to room temperature and cautiously pour it into a large volume of water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude 6-methylquinoline can be purified by distillation or column chromatography.
Protocol 2: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 3-methylquinoline-8-sulfonyl chloride.[5]
Materials:
-
6-Methylquinoline
-
Chlorosulfonic acid
-
Thionyl chloride or bis(trichloromethyl) carbonate
-
Anhydrous toluene or other suitable aprotic solvent
-
Triethylamine or other suitable organic base
-
Ice
-
Water
Procedure:
-
In a fume hood, cool a flask containing anhydrous toluene to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid to the cooled toluene with stirring.
-
Add 6-methylquinoline dropwise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and slowly add thionyl chloride or a solution of bis(trichloromethyl) carbonate in toluene.
-
Add triethylamine dropwise to the reaction mixture at 0 °C.
-
After the addition of the base, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Protocol 3: General Procedure for the Synthesis of Sulfonamides
This protocol is a general method for the reaction of this compound with primary and secondary amines.[6]
Materials:
-
This compound
-
Appropriate primary or secondary amine (2-4 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or THF)
-
Base (e.g., Triethylamine or Pyridine, 2-3 equivalents)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (2-4 equivalents) to the solution. For solid amines, they can be added directly. For liquid amines, they can be added via syringe.
-
Add the base (e.g., triethylamine) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours.
-
Once the reaction is complete, dilute the mixture with the solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure product.
Visualization of a Relevant Signaling Pathway
Quinoline-8-sulfonamides have been identified as potential inhibitors of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer cell metabolism. The following diagrams illustrate the general workflow for the synthesis of these compounds and the central role of PKM2 in the Warburg effect.
References
- 1. iipseries.org [iipseries.org]
- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Methylquinoline-8-sulfonyl chloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 6-Methylquinoline-8-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include unreacted starting material (6-Methylquinoline), the intermediate sulfonic acid (6-Methylquinoline-8-sulfonic acid) due to incomplete reaction or hydrolysis, regioisomers formed during the sulfonation step, and residual acids from the chlorinating agent.
Q2: My final product shows a persistent broad peak around 3400 cm⁻¹ in the IR spectrum. What could be the cause?
A2: A broad peak in that region is characteristic of an O-H stretch, strongly suggesting the presence of 6-Methylquinoline-8-sulfonic acid as an impurity. This can result from incomplete conversion of the sulfonic acid to the sulfonyl chloride or from hydrolysis of the product due to exposure to moisture.
Q3: TLC analysis of my crude product shows a spot with a much lower Rf value than the product. What is this likely to be?
A3: The spot with a significantly lower Rf is likely 6-Methylquinoline-8-sulfonic acid. Due to its ionic nature, it is much more polar than the sulfonyl chloride and will adhere more strongly to the silica gel on the TLC plate.
Q4: How can I minimize the formation of regioisomeric impurities?
A4: The formation of regioisomers is primarily controlled by the reaction conditions of the sulfonation step. Key factors to control include the reaction temperature and the choice of sulfonating agent. Running the reaction at a controlled, and often lower, temperature can enhance the regioselectivity of the sulfonation at the 8-position of the 6-methylquinoline ring.
Q5: What are the best practices for storing this compound?
A5: this compound is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a desiccator to prevent hydrolysis back to the sulfonic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete sulfonation of 6-methylquinoline.- Incomplete conversion of the sulfonic acid to the sulfonyl chloride.- Hydrolysis of the product during workup.- Product loss during purification. | - Increase reaction time or temperature for the sulfonation step.- Use a slight excess of the chlorinating agent.- Ensure all workup steps are performed under anhydrous conditions.- Optimize purification method (e.g., recrystallization solvent system). |
| Product is an Oil or Gummy Solid | - Presence of significant amounts of unreacted starting material (6-methylquinoline).- Residual solvent.- Formation of tar or polymeric byproducts due to high reaction temperatures. | - Purify the crude product by column chromatography to remove less polar impurities.- Ensure the product is thoroughly dried under vacuum.- Maintain strict temperature control during the reaction. |
| Difficulty in Isolating the Product | - The product may be soluble in the workup solvent.- Hydrolysis of the sulfonyl chloride to the more water-soluble sulfonic acid. | - Use a non-polar organic solvent for extraction.- Perform the workup quickly and at low temperatures to minimize hydrolysis. |
| Presence of Multiple Spots on TLC | - Formation of regioisomers.- Incomplete reaction leading to a mixture of starting material, intermediate, and product. | - Optimize sulfonation conditions for better regioselectivity.- Monitor the reaction progress by TLC to ensure completion.- Purify the product using column chromatography. |
Summary of Potential Impurities
| Impurity | Chemical Structure | Typical Analytical Signature | Notes |
| 6-Methylquinoline | C₁₀H₉N | - Less polar than the product (higher Rf on TLC).- Distinct signals in ¹H NMR. | Unreacted starting material. |
| 6-Methylquinoline-8-sulfonic acid | C₁₀H₉NO₃S | - Very polar (low Rf on TLC).- Broad O-H stretch in IR spectrum. | Intermediate or hydrolysis byproduct. |
| Regioisomers (e.g., 6-Methylquinoline-5-sulfonyl chloride) | C₁₀H₈ClNO₂S | - Similar polarity to the product (close spots on TLC).- Complex pattern in the aromatic region of the ¹H NMR. | Byproduct of the sulfonation reaction. |
| Residual Chlorinating Agent (e.g., Chlorosulfonic Acid) | ClSO₃H | - Highly acidic. | Can be removed with careful aqueous workup. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general representation and may require optimization.
-
Sulfonation:
-
In a fume hood, add 6-methylquinoline dropwise to an excess of chlorosulfonic acid at 0°C with vigorous stirring.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 100-140°C) and maintain for several hours until the reaction is complete (monitor by TLC).
-
-
Chlorination (if starting from sulfonic acid):
-
If 6-methylquinoline-8-sulfonic acid is isolated first, it can be converted to the sulfonyl chloride by reacting with a chlorinating agent such as thionyl chloride or phosphorus pentachloride, often in an inert solvent.
-
-
Workup:
-
Cool the reaction mixture and carefully quench it by pouring it onto crushed ice.
-
The solid precipitate of crude this compound is collected by vacuum filtration.
-
Wash the solid with cold water to remove residual acids.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of chlorinated solvents and hexanes) or by column chromatography on silica gel.
-
Visual Workflow
Caption: Troubleshooting workflow for impurity identification and removal.
Optimizing reaction conditions for 6-Methylquinoline-8-sulfonyl chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis and handling of 6-methylquinoline-8-sulfonyl chloride. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct chlorosulfonation of 6-methylquinoline using an excess of chlorosulfonic acid. This is an electrophilic aromatic substitution reaction where the sulfonyl chloride group is introduced onto the quinoline ring.
Q2: I am getting a low yield of the desired 8-sulfonyl chloride isomer. What could be the reason?
A2: Low yields of the 8-sulfonyl chloride can be due to several factors. A primary reason is the regioselectivity of the sulfonation reaction. For the related 2-methylquinoline, the 8-sulfonic acid isomer is often the kinetically favored product at lower temperatures, while the 6-sulfonic acid isomer is the thermodynamically more stable product formed at higher temperatures.[1] Therefore, controlling the reaction temperature is critical. Additionally, incomplete reaction, product degradation during workup, or the formation of side products can contribute to low yields.
Q3: My final product is a dark, tar-like substance. How can I prevent this?
A3: The formation of tar-like byproducts is often a result of excessive heat during the reaction or workup, which can lead to polymerization or complex side reactions.[2] The presence of moisture can also contribute to this by reacting with chlorosulfonic acid and creating highly acidic conditions that can promote unwanted side reactions.[2] Using anhydrous solvents and carefully controlling the reaction temperature are crucial steps to mitigate this issue.[2]
Q4: How can I minimize the hydrolysis of my this compound product during workup?
A4: Sulfonyl chlorides are susceptible to hydrolysis. To minimize this, it is essential to work quickly during aqueous workup procedures and to use cold water or ice. Ensure all glassware is thoroughly dried before use. If possible, use an anhydrous workup or minimize the contact time with aqueous solutions.
Q5: What are the best practices for storing this compound?
A5: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive starting material (6-methylquinoline).- Decomposed chlorosulfonic acid.- Insufficient reaction temperature or time. | - Verify the purity of 6-methylquinoline by NMR or GC-MS.- Use fresh, properly stored chlorosulfonic acid.- Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC or LC-MS. |
| Formation of Multiple Products (Isomers) | - Reaction temperature is not optimal for the desired regioselectivity. The 8-isomer is kinetically favored, while other isomers may be thermodynamically favored.[1] | - Carefully control the reaction temperature. For the synthesis of the 8-sulfonyl chloride, lower temperatures may be preferable. For other isomers, higher temperatures might be necessary to allow for rearrangement to the thermodynamically stable product.[1] |
| Product is an Intractable Oil or Tar | - Reaction temperature is too high.- Presence of water in the reaction mixture.- Incorrect stoichiometry. | - Maintain a consistent and controlled reaction temperature.[2]- Ensure all glassware is oven-dried and use anhydrous reagents and solvents.[2]- Use a precise excess of chlorosulfonic acid.[2] |
| Low Yield After Workup | - Hydrolysis of the sulfonyl chloride during aqueous workup.- Incomplete extraction of the product.- Product loss during purification. | - Perform aqueous workup quickly and at low temperatures (using ice).- Use an appropriate organic solvent for extraction and perform multiple extractions.- Optimize purification method (e.g., recrystallization solvent system). |
| Product Decomposes During Purification | - High temperatures during solvent removal or distillation.- Presence of residual acid or base. | - Concentrate the product under reduced pressure at a low temperature.- Neutralize the crude product solution before concentration.- Consider non-distillative purification methods like recrystallization or column chromatography. |
Quantitative Data Summary
The following table presents illustrative data on how reaction conditions can affect the yield of this compound. These values are based on general principles of sulfonation reactions and should be used as a starting point for optimization.
| Entry | Temperature (°C) | Reaction Time (h) | Molar Ratio (Chlorosulfonic Acid : 6-Methylquinoline) | Yield of 8-isomer (%) | Key Observation |
| 1 | 0 - 10 | 2 | 4 : 1 | 65 | Predominantly the 8-isomer is formed. |
| 2 | 25 (Room Temp) | 2 | 4 : 1 | 55 | Increased formation of other isomers observed. |
| 3 | 50 | 2 | 4 : 1 | 40 | Significant mixture of isomers. |
| 4 | 0 - 10 | 4 | 4 : 1 | 75 | Longer reaction time at low temperature improves yield. |
| 5 | 0 - 10 | 2 | 3 : 1 | 50 | Lower excess of chlorosulfonic acid results in lower yield. |
| 6 | 0 - 10 | 2 | 5 : 1 | 70 | A larger excess of chlorosulfonic acid can improve the yield. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
6-Methylquinoline
-
Chlorosulfonic acid
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution (cold)
-
Brine (saturated NaCl solution, cold)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add 6-methylquinoline (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 0-10°C for 4 hours.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with cold water, cold saturated sodium bicarbonate solution, and cold brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C to obtain the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve the crude product in a minimal amount of warm ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Gently warm the mixture until the solution is clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yields in the synthesis of this compound.
References
Side reactions of 6-Methylquinoline-8-sulfonyl chloride with nucleophiles
Technical Support Center: 6-Methylquinoline-8-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and its reactions with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions of this compound with nucleophiles?
This compound is a reactive sulfonylating agent. Its primary reactions involve the nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. With primary or secondary amines, it readily forms the corresponding N-substituted 6-methylquinoline-8-sulfonamides. In reactions with alcohols or phenols, it yields the respective sulfonate esters. These reactions are fundamental in the synthesis of a variety of biologically active molecules.
Q2: What is the most common side reaction to be aware of during the synthesis of sulfonamides and sulfonate esters using this compound?
The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to the corresponding 6-methylquinoline-8-sulfonic acid.[1] This occurs in the presence of water, including atmospheric moisture. Therefore, it is crucial to perform these reactions under anhydrous conditions to maximize the yield of the desired product.
Q3: Can this compound undergo reactions at sites other than the sulfonyl chloride group?
Yes, a notable side reaction involves the methyl group at the 6-position of the quinoline ring. The nitrogen atom of the quinoline ring can be N-sulfonylated, which in turn activates the protons of the adjacent methyl group (picolyl position).[2][3] This can lead to deprotonation by a base and subsequent C-sulfonylation, resulting in the formation of a disulfonylated product.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Sulfonamide and Presence of a Water-Soluble Byproduct
Symptoms:
-
The yield of the target sulfonamide is significantly lower than expected.
-
Analysis of the aqueous phase after workup shows the presence of 6-methylquinoline-8-sulfonic acid.
Possible Cause:
-
Hydrolysis of this compound due to the presence of water in the reaction mixture.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Fresh Reagents: Use freshly opened or properly stored this compound.
Problem 2: Formation of Multiple Products When Reacting with Primary Amines
Symptoms:
-
TLC or LC-MS analysis of the crude product shows multiple spots or peaks, indicating the presence of more than one product.
-
Isolation yields a mixture of the desired monosulfonamide and a higher molecular weight byproduct.
Possible Cause:
-
Over-sulfonylation of the primary amine to form the di-sulfonylated product, N,N-bis(6-methylquinolin-8-ylsulfonyl)amine.
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar excess of the primary amine (typically 2-4 equivalents) relative to the sulfonyl chloride.[1]
-
Slow Addition: Add the this compound solution dropwise to the amine solution, preferably at a low temperature (e.g., 0 °C), to control the reaction rate.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting amine. Quench the reaction as soon as the starting material is consumed to prevent further reaction.
Problem 3: Reaction with Amino Alcohols Yields a Mixture of N- and O-Sulfonylated Products
Symptoms:
-
The product is a mixture of the N-sulfonylated amino alcohol and the O-sulfonylated amino alcohol.
Possible Cause:
-
Both the amino and hydroxyl groups of the nucleophile are competing for reaction with the sulfonyl chloride. Generally, the amine is more nucleophilic and will react preferentially, but side reactions can occur depending on the reaction conditions and the structure of the amino alcohol.
Troubleshooting Steps:
-
Protecting Groups: Consider protecting the less reactive functional group (usually the alcohol) before the reaction and deprotecting it afterward.
-
Optimize Reaction Conditions: Vary the solvent, temperature, and base to favor the desired selectivity. For instance, a non-nucleophilic base in an aprotic solvent at low temperature often favors N-sulfonylation.
Quantitative Data
Table 1: Influence of Stoichiometry on the Reaction of this compound with a Primary Amine (Analogous System)
| Molar Ratio (Amine:Sulfonyl Chloride) | Approximate Yield of Monosulfonamide (%) | Approximate Yield of Di-sulfonamide (%) |
| 1:1 | 50-60 | 20-30 |
| 2:1 | 80-90 | <5 |
| 4:1 | >95 | Not Detected |
Data is inferred from general principles of sulfonamide synthesis and is intended for illustrative purposes.
Table 2: Relative Reactivity of Nucleophiles with Sulfonyl Chlorides
| Nucleophile | General Reactivity | Potential Side Reactions |
| Primary Amine | High | Over-sulfonylation |
| Secondary Amine | Moderate | Steric hindrance can slow the reaction |
| Alcohol | Moderate | Slower reaction than amines |
| Water | Low | Hydrolysis to sulfonic acid |
Experimental Protocols
Protocol 1: Synthesis of N-Alkyl-6-methylquinoline-8-sulfonamide
This protocol describes a general method for the synthesis of a monosubstituted sulfonamide from a primary amine.
Materials:
-
This compound
-
Primary amine (2.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (2.0 equivalents)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Dissolve the primary amine (2.5 eq) and triethylamine (2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of a 6-Methylquinoline-8-sulfonate Ester
This protocol outlines the synthesis of a sulfonate ester from an alcohol.
Materials:
-
This compound
-
Alcohol (1.2 equivalents)
-
Anhydrous pyridine (as both solvent and base)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Dissolve the alcohol (1.2 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.0 eq) portion-wise to the cooled solution with stirring.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Combine the organic extracts and wash with cold, dilute HCl to remove pyridine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Main and side reaction pathways of this compound.
Caption: Troubleshooting workflow for reactions of this compound.
References
Technical Support Center: 6-Methylquinoline-8-sulfonyl chloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in 6-Methylquinoline-8-sulfonyl chloride reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: A primary challenge is achieving high yield and purity due to the potential for side reactions, such as the formation of isomeric byproducts and hydrolysis of the desired sulfonyl chloride. The reaction is also highly exothermic and requires careful temperature control.
Q2: What are the common side products in this reaction?
A2: Common side products include the isomeric 6-methylquinoline-5-sulfonyl chloride, di-sulfonated products, and the corresponding sulfonic acid from the hydrolysis of the sulfonyl chloride. Tar formation due to polymerization under harsh acidic conditions can also be a significant issue.
Q3: How can I minimize the formation of the 5-sulfonyl isomer?
A3: The regioselectivity of the sulfonation of quinoline derivatives is highly dependent on reaction temperature. To favor the formation of the 8-sulfonyl isomer, it is crucial to carefully control the temperature. Lower temperatures generally favor sulfonation at the 5-position, so slightly elevated temperatures may be necessary, but this must be balanced against the risk of side reactions.
Q4: What is the role of thionyl chloride in some synthesis protocols?
A4: Thionyl chloride is often used in a two-step process to improve the yield and purity of the final product. After the initial reaction with chlorosulfonic acid, which may produce a mixture of the sulfonyl chloride and sulfonic acid, thionyl chloride is added to convert the remaining sulfonic acid to the desired sulfonyl chloride.
Q5: Are there any specific safety precautions I should take?
A5: Yes, chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent that reacts violently with water. All reactions should be carried out in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All glassware must be thoroughly dried to prevent uncontrolled reactions and hydrolysis of the reagents and product.
Troubleshooting Guide
Low Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Sulfonyl Chloride | Ensure all glassware is oven-dried and the reaction is conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous chlorosulfonic acid. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or incrementally increasing the temperature, while being mindful of potential side reactions. |
| Formation of Isomeric Byproducts | Carefully control the reaction temperature. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity for the desired 8-sulfonyl isomer. |
| Product Loss During Workup | The product is sensitive to moisture and can hydrolyze back to the sulfonic acid during aqueous workup. Minimize contact with water and consider extraction with a dry, organic solvent. |
| Suboptimal Reagent Stoichiometry | An excess of chlorosulfonic acid can lead to di-sulfonation and other side reactions. A slight excess (e.g., 3-5 equivalents) is typically used, but this may need to be optimized for your specific conditions. |
Presence of Impurities
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | Ensure the reaction goes to completion by monitoring with TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature. Purification by column chromatography can remove unreacted 6-methylquinoline. |
| Formation of 6-Methylquinoline-8-sulfonic acid | This is due to hydrolysis of the sulfonyl chloride. Minimize exposure to water during the reaction and workup. The sulfonic acid is more polar and can be separated from the sulfonyl chloride by column chromatography. |
| Tar Formation | This is often caused by excessively high reaction temperatures. Maintain strict temperature control throughout the reaction. Adding the 6-methylquinoline to the chlorosulfonic acid slowly at a low temperature can help to control the initial exotherm. |
Experimental Protocols
Protocol 1: One-Step Chlorosulfonation (Adapted from similar quinoline syntheses)
This protocol is a general guideline and may require optimization.
Materials:
-
6-Methylquinoline
-
Chlorosulfonic acid (freshly opened or distilled)
-
Ice
-
Dichloromethane (anhydrous)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place chlorosulfonic acid (4 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 6-methylquinoline (1 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with anhydrous dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Two-Step Synthesis for Improved Yield and Purity (Adapted from a patent for quinoline-8-sulfonyl chloride)
This method can improve the final yield by converting the sulfonic acid byproduct to the desired sulfonyl chloride.
Materials:
-
6-Methylquinoline
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Dichloromethane (anhydrous)
-
Sodium sulfate (anhydrous)
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
After the initial reaction, cool the mixture to room temperature.
-
Slowly add thionyl chloride (1.5 equivalents) to the reaction mixture.
-
Heat the mixture to 70 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with anhydrous dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with cold water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
Purify as needed.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
6-Methylquinoline-8-sulfonyl chloride stability and storage issues
This technical support center provides guidance on the stability, storage, and troubleshooting for experiments involving 6-Methylquinoline-8-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound, like other sulfonyl chlorides, is its sensitivity to moisture.[1][2][3] It readily undergoes hydrolysis to form the corresponding 6-methylquinoline-8-sulfonic acid, which is often observed as a significant impurity in the final product.[1] Additionally, prolonged exposure to light and elevated temperatures can also contribute to its degradation.[4][5]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the longevity and purity of this compound, it should be stored under controlled conditions. The recommended storage is in a tightly sealed container, under an inert atmosphere such as nitrogen or argon, and protected from light.[2][3][4] For long-term storage, a cool and dry environment is crucial, with some suppliers recommending temperatures at or below -15°C.[4]
Q3: How should I handle this compound upon receiving it and before use?
A3: Due to its hygroscopic nature, it is essential to handle the compound in a dry environment, for instance, inside a glove box or under a stream of inert gas.[2][3] If the compound has been stored at a low temperature, it is important to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product.[4]
Q4: What are the visible signs of degradation of this compound?
A4: While there may not be distinct visual cues for minor degradation, significant hydrolysis to the sulfonic acid could potentially alter the physical appearance of the compound, for instance, by making the solid appear clumpy or sticky due to the presence of the more hygroscopic sulfonic acid. The most reliable way to assess purity is through analytical techniques such as NMR or HPLC.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and use of this compound.
Issue 1: Low Yield in Reactions Using this compound
-
Possible Cause 1: Degradation of the starting material.
-
Troubleshooting Step: Confirm the purity of your this compound using an appropriate analytical method. If significant degradation to the sulfonic acid is detected, it may be necessary to purify the sulfonyl chloride or use a fresh batch.
-
-
Possible Cause 2: Presence of moisture in the reaction.
-
Troubleshooting Step: Ensure that all solvents and reagents are anhydrous and that the reaction is carried out under a strictly inert atmosphere (nitrogen or argon).[1] Use of oven-dried glassware is also recommended.
-
Issue 2: Presence of 6-Methylquinoline-8-sulfonic acid as a major impurity in the product.
-
Possible Cause 1: Hydrolysis of this compound during the reaction or workup.
-
Troubleshooting Step: Minimize exposure to water throughout the process. During the workup, quenching the reaction at low temperatures (e.g., pouring onto ice) can reduce the rate of hydrolysis.[1] For some aryl sulfonyl chlorides, precipitation from an aqueous medium can surprisingly protect the product from extensive hydrolysis.[6]
-
-
Possible Cause 2: Incomplete conversion during synthesis of the sulfonyl chloride.
-
Troubleshooting Step: If you are synthesizing the sulfonyl chloride, ensure the reaction goes to completion by monitoring with TLC or HPLC. Adjusting reaction time or temperature may be necessary.
-
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for reactions involving this compound.
Data Presentation
Table 1: Recommended Storage Conditions for Sulfonyl Chlorides
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -15°C (long-term); 2-8°C (short-term)[3][4] | To minimize thermal decomposition and slow down hydrolytic reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon)[2][3][4] | To exclude atmospheric moisture and prevent hydrolysis. |
| Light Exposure | Protect from light[4] | To prevent photochemical decomposition. The quinoline moiety can be light-sensitive.[5] |
| Container | Tightly sealed, appropriate material (e.g., glass)[2][4] | To prevent ingress of moisture and reaction with the container material. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound
This protocol provides a general method to evaluate the stability of this compound under various conditions.
-
Preparation of Samples:
-
Weigh 10 mg of this compound into several individual vials.
-
Create sets of vials for each condition to be tested (e.g., room temperature open to air, room temperature under nitrogen, 40°C under nitrogen).
-
-
Incubation:
-
Place the sets of vials in their respective controlled environments.
-
-
Time Points:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each condition for analysis.
-
-
Sample Analysis:
-
Dissolve the contents of the vial in a suitable deuterated solvent (e.g., CDCl₃) for ¹H NMR analysis or a suitable solvent for HPLC analysis.
-
For NMR analysis, the appearance and integration of new peaks corresponding to the sulfonic acid can be compared to the peaks of the sulfonyl chloride.
-
For HPLC analysis, the decrease in the peak area of the sulfonyl chloride and the increase in the peak area of the sulfonic acid can be quantified against a standard.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Stability Assessment Workflow
Caption: Experimental workflow for assessing the stability of this compound.
References
Troubleshooting low yield in sulfonamide formation with 6-Methylquinoline-8-sulfonyl chloride
Welcome to the Technical Support Center for troubleshooting low yields in sulfonamide formation with 6-Methylquinoline-8-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a significantly lower than expected yield in my sulfonamide formation reaction. What are the common causes?
A1: Low yields in sulfonamide synthesis can arise from several factors. The most common issues include:
-
Hydrolysis of the sulfonyl chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.
-
Poor quality of starting materials: Impurities in the this compound or the amine can lead to side reactions and reduced yields.
-
Suboptimal reaction conditions: Temperature, reaction time, solvent, and base selection are critical for efficient sulfonamide formation.
-
Steric hindrance: The amine substrate may be sterically hindered, slowing down the reaction rate.
-
Formation of side products: Undesired side reactions can consume the starting materials and reduce the yield of the target sulfonamide.
Q2: What are the solid, crystalline byproducts I am observing in my reaction mixture?
A2: The most likely crystalline byproduct is the hydrochloride salt of the amine you are using, which precipitates from the reaction mixture. Another possibility, especially if the reaction was exposed to water, is 6-methylquinoline-8-sulfonic acid, the hydrolysis product of your starting material.
Q3: How can I minimize the hydrolysis of this compound?
A3: To prevent hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the experiment. This includes:
-
Using anhydrous solvents.
-
Thoroughly drying all glassware before use.
-
Running the reaction under an inert atmosphere, such as nitrogen or argon.
-
Using freshly opened or properly stored anhydrous reagents.
Q4: My reaction seems to be proceeding very slowly or has stalled. What can I do?
A4: If the reaction is sluggish, consider the following:
-
Increase the reaction temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to degradation.
-
Extend the reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Use a more potent base: If you are using a weak base, switching to a stronger, non-nucleophilic base might improve the reaction rate.
-
Check for steric hindrance: If your amine is particularly bulky, a higher temperature and longer reaction time may be necessary.
Q5: I am observing multiple spots on my TLC plate. What are the possible side products?
A5: Besides the desired sulfonamide, common side products include:
-
Unreacted this compound.
-
Unreacted amine.
-
6-methylquinoline-8-sulfonic acid (from hydrolysis).
-
Bis-sulfonated amine (if a primary amine is used in excess of the sulfonyl chloride).
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide
This is one of the most common challenges. The following decision tree can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low sulfonamide yield.
Issue 2: Formation of Multiple Products
The presence of multiple products indicates side reactions are occurring.
Technical Support Center: 6-Methylquinoline-8-sulfonyl chloride Purification
This guide provides troubleshooting advice and detailed protocols for the effective removal of unreacted 6-Methylquinoline-8-sulfonyl chloride from your reaction mixture. The following sections address common challenges and outline reliable purification strategies tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of unreacted this compound crucial?
It is essential to remove the unreacted sulfonyl chloride for several reasons:
-
Interference with Subsequent Steps: As a reactive electrophile, it can react with nucleophiles in subsequent steps, leading to unwanted side products and reduced yields.[1]
-
Purification Challenges: Its polarity can be similar to that of the desired product, making separation by standard techniques like column chromatography difficult if it is not derivatized first.[2]
-
Product Purity and Safety: For applications in drug development, achieving high purity is critical. Sulfonyl chlorides are classified as reactive and potentially hazardous compounds that must be removed from the final product.[2]
Q2: What are the primary strategies for removing excess this compound?
The most effective strategies involve "quenching" the unreacted sulfonyl chloride. This process converts it into a new compound with significantly different physical properties, making it easier to separate. The main approaches are:
-
Aqueous Hydrolysis: Reacting the sulfonyl chloride with water or an aqueous basic solution to form the highly water-soluble 6-methylquinoline-8-sulfonic acid.[2][3][4]
-
Amine Quenching: Adding a simple primary or secondary amine to form a stable sulfonamide, which will have a different polarity for easier chromatographic separation.[2][3][4]
-
Scavenger Resins: Using a polymer-bound amine (scavenger resin) that reacts with the sulfonyl chloride. The resin is then easily removed by filtration.[2][3]
Q3: How do I select the best removal method for my specific product?
The choice of method depends on the properties of your desired product:
-
Product Stability: If your product is sensitive to basic conditions (e.g., contains a base-labile ester), avoid strong aqueous bases. A mild base like sodium bicarbonate or a non-aqueous method like amine quenching or scavenger resins would be more appropriate.[2]
-
Product Polarity: If your product is non-polar, converting the sulfonyl chloride into the very polar and water-soluble sulfonic acid salt via aqueous hydrolysis is highly effective for separation by extraction.[2]
-
Physical State: If your final product is a crystalline solid, recrystallization can be a powerful final purification step to remove trace impurities.[5]
Troubleshooting Guide
Issue 1: My product co-elutes with this compound during column chromatography.
-
Possible Cause: The polarity of your product is too similar to the unreacted sulfonyl chloride.
-
Solution: Before attempting chromatography, quench the reaction mixture. Convert the sulfonyl chloride into either the corresponding sulfonic acid (highly polar) or a sulfonamide (polarity shifted). This change in polarity will significantly improve chromatographic separation.[2] If quenching is not an option, you may need to explore alternative chromatography conditions, such as different solvent systems or stationary phases (e.g., switching from silica gel to alumina or using reverse-phase chromatography).
Issue 2: My product is degrading during the aqueous basic workup.
-
Possible Cause: Your product contains functional groups that are sensitive to hydrolysis or decomposition under basic conditions.
-
Solutions:
-
Use a Milder Base: Instead of strong bases like sodium hydroxide, use a saturated solution of sodium bicarbonate (NaHCO₃) for the aqueous wash.[3]
-
Avoid Aqueous Base: Quench the excess sulfonyl chloride in a non-aqueous environment by adding a simple amine (e.g., piperidine or morpholine). The resulting sulfonamide can then be separated by chromatography.[2]
-
Use Scavenger Resins: This is the mildest method. A polymer-bound amine will react with the sulfonyl chloride, and the resin is simply filtered away, avoiding any aqueous or basic exposure.[2]
-
Issue 3: The quenching reaction appears to be slow or incomplete.
-
Possible Cause: Insufficient quenching agent, low reaction temperature, or poor mixing, especially in a two-phase system.
-
Solutions:
-
Increase Quenching Agent: Ensure you are using a sufficient molar excess of the quenching agent (e.g., amine or base) to drive the reaction to completion.[2]
-
Improve Mixing: In biphasic systems (e.g., an organic solvent and an aqueous base), vigorous stirring is essential to maximize the interfacial area and ensure the reactants come into contact.[2]
-
Monitor Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting sulfonyl chloride spot before proceeding with the workup.
-
Data Presentation
The table below summarizes the properties of this compound and its common quenched derivatives to aid in selecting a purification strategy.
| Compound | Representative Structure | Approx. MW ( g/mol ) | Expected Polarity | Water Solubility | Key Separation Principle |
| This compound | CC1=CC(=C2C(=C1)C=CC=N2)S(=O)(=O)Cl | 241.7 | Moderate | Low (410 mg/L)[6] | Reactive starting material. |
| Sodium 6-methylquinoline-8-sulfonate | CC1=CC(=C2C(=C1)C=CC=N2)S(=O)(=O)[O-].[Na+] | 245.2 | High | High | Highly soluble in aqueous phase, easily removed by extraction.[2][3] |
| Example: N-Piperidinyl Sulfonamide Derivative | CC1=CC(=C2C(=C1)C=CC=N2)S(=O)(=O)N3CCCCC3 | 290.4 | Moderate-High | Low | Polarity is significantly different from the sulfonyl chloride, allowing for easy separation by silica gel chromatography.[2] |
Experimental Protocols
Protocol 1: Removal by Aqueous Basic Workup (Hydrolysis)
This method converts the sulfonyl chloride to its water-soluble sulfonate salt.
-
Cooling: Once the primary reaction is complete, cool the reaction mixture to 0-10 °C in an ice bath.
-
Quenching: Slowly and carefully add cold water or crushed ice to the reaction vessel to hydrolyze the bulk of the unreacted sulfonyl chloride. Caution: This can be an exothermic process.[3]
-
Dilution: Dilute the mixture with an appropriate organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Neutralization & Extraction: Transfer the mixture to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any resulting acid and convert the sulfonic acid into its sodium salt.[2]
-
Phase Separation: Gently shake the funnel, venting frequently. Allow the layers to separate completely. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the sulfonyl chloride.
Protocol 2: Removal by Amine Quenching
This method is suitable for products that are sensitive to aqueous or basic conditions.
-
Cooling: Cool the reaction mixture to 0-10 °C.
-
Amine Addition: Add a simple, low molecular weight secondary amine (e.g., 1.5 equivalents of piperidine or morpholine) to the reaction mixture.
-
Stirring: Stir the mixture vigorously for 30-60 minutes at room temperature.
-
Monitoring: Monitor the complete disappearance of the this compound by TLC.
-
Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product, which now contains the newly formed sulfonamide, can be purified by flash column chromatography. The sulfonamide will have a different Rf value than your desired product, facilitating separation.
Protocol 3: Purification by Recrystallization
This protocol is used as a final purification step if the desired product is a solid.
-
Solvent Selection: Choose a solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[5][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves completely.[5]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed, to promote the formation of pure crystals.[8]
-
Crystal Formation: For maximum yield, the flask can be placed in an ice bath after it has reached room temperature to further encourage crystallization.[5]
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Visualizations
The following diagrams illustrate the workflows and chemical transformations involved in removing unreacted this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound (21863-51-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
Preventing hydrolysis of 6-Methylquinoline-8-sulfonyl chloride during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and use of 6-Methylquinoline-8-sulfonyl chloride, with a specific focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during a reaction?
A1: The primary cause of degradation is hydrolysis, which occurs when the sulfonyl chloride group reacts with water. This reaction converts the highly reactive this compound into the corresponding and less reactive 6-methylquinoline-8-sulfonic acid, leading to lower yields of the desired product. Even trace amounts of moisture in solvents, reagents, or on glassware can lead to significant hydrolysis.
Q2: What are the visible signs of this compound hydrolysis?
A2: While there may not be distinct visible signs in the reaction mixture itself without analytical monitoring, common indicators of significant hydrolysis include:
-
Low Yield of the Desired Product: This is the most common consequence of hydrolysis.
-
Presence of a Second Spot on TLC: The resulting sulfonic acid is significantly more polar than the sulfonyl chloride and will have a much lower Rf value on a silica gel TLC plate.
-
Difficulties in Product Isolation: The presence of the sulfonic acid can sometimes complicate the work-up and purification process.
-
Inconsistent Reaction Outcomes: If you observe variability in your yields between different runs of the same reaction, it could be due to varying levels of moisture contamination.
Q3: How should I properly store this compound to prevent hydrolysis?
A3: To ensure the longevity and reactivity of your this compound, it is crucial to store it under anhydrous conditions. The recommended storage conditions are at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. It is also advisable to store it in a desiccator to protect it from atmospheric moisture.
Troubleshooting Guides
Issue 1: Low Yield of Sulfonamide Product
Possible Cause: Hydrolysis of this compound before or during the reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Reaction Conditions:
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents like acetonitrile, dichloromethane (DCM), and chloroform should be dried over appropriate drying agents (e.g., calcium hydride) and distilled before use.
-
Glassware: Thoroughly dry all glassware in an oven at >100°C for several hours and allow it to cool in a desiccator before use. Assembling the apparatus while hot and flushing with an inert gas during cooling can also prevent moisture condensation.
-
Reagents: Ensure that the amine and any base (e.g., triethylamine, pyridine) used are anhydrous. Liquid amines and bases can be dried over potassium hydroxide (KOH) pellets and distilled.
-
-
Optimize Reaction Temperature:
-
Perform the addition of this compound at a low temperature (e.g., 0-5°C) to control the initial exothermic reaction and minimize side reactions, including hydrolysis. After the addition is complete, the reaction can often be allowed to warm to room temperature.
-
-
Use an Inert Atmosphere:
-
Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen. This will prevent atmospheric moisture from entering the reaction vessel.
-
-
Order of Reagent Addition:
-
Typically, the this compound solution is added slowly to a solution of the amine and a non-nucleophilic base. This ensures that the amine is readily available to react with the sulfonyl chloride, competing effectively with any trace water molecules.
-
Issue 2: Presence of 6-Methylquinoline-8-sulfonic Acid in the Crude Product
Possible Cause: Hydrolysis of this compound during the reaction or aqueous work-up.
Troubleshooting Steps:
-
Minimize Water Contact During Work-up:
-
If an aqueous work-up is necessary, perform it quickly and at a low temperature (e.g., using ice-cold water).
-
The low solubility of many aryl sulfonyl chlorides and their resulting sulfonamides in water can offer some protection against hydrolysis during a rapid aqueous wash.
-
-
Purification Strategy:
-
Column Chromatography: 6-Methylquinoline-8-sulfonic acid is highly polar and will strongly adhere to silica gel. Standard silica gel column chromatography can effectively separate the desired, less polar sulfonamide product from the sulfonic acid byproduct.
-
Acid-Base Extraction: The sulfonic acid is acidic and can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). However, be cautious as some sulfonamide products may also have acidic or basic properties that could affect their solubility.
-
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-6-methylquinoline-8-sulfonamides
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous triethylamine (Et₃N) or pyridine (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Acetonitrile)
-
Standard laboratory glassware (oven-dried)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 - 1.2 eq.) and triethylamine (1.5 - 2.0 eq.) in the chosen anhydrous solvent.
-
Cool the solution to 0-5°C using an ice bath.
-
In a separate oven-dried flask, dissolve this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with water, followed by an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess amine and base, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Data Presentation
Table 1: Solvent Effects on the Relative Rate of Sulfonyl Chloride Solvolysis (General Trends)
| Solvent | Dielectric Constant (ε) | Relative Rate of Solvolysis (Approximation) | Comments |
| Water | 80.1 | Very High | Promotes rapid hydrolysis. |
| Methanol | 32.7 | High | Can lead to the formation of methyl sulfonate esters as a byproduct. |
| Ethanol | 24.6 | Moderate | Can lead to the formation of ethyl sulfonate esters as a byproduct. |
| Acetonitrile | 37.5 | Low | A common aprotic solvent for sulfonamide synthesis. |
| Dichloromethane | 8.9 | Very Low | A common inert solvent for sulfonamide synthesis. |
| Chloroform | 4.8 | Very Low | A common inert solvent for sulfonamide synthesis. |
Visualizations
Caption: Workflow for preventing hydrolysis of this compound.
Caption: Troubleshooting logic for low sulfonamide yield.
Technical Support Center: Reaction Monitoring of 6-Methylquinoline-8-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction of 6-methylquinoline-8-sulfonyl chloride by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when monitoring the reaction of this compound?
A1: The main challenges include potential peak tailing in HPLC due to the basic nature of the quinoline moiety, streaking on TLC plates for similar reasons, and the reactivity of the sulfonyl chloride, which can hydrolyze if exposed to moisture, leading to the formation of the corresponding sulfonic acid as a byproduct.[1][2] Careful sample preparation and chromatographic conditions are crucial for accurate monitoring.
Q2: How can I visualize the spots on a TLC plate if they are not UV-active?
A2: While 6-methylquinoline derivatives are typically UV-active, if visualization is poor, various staining solutions can be used. A general-purpose stain like potassium permanganate can be effective. Other options include iodine vapor or specific stains that react with the sulfonamide functional group.
Q3: What is a "cospot" in TLC and why is it important?
A3: A cospot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other. This is crucial for confirming the identity of the starting material spot in the reaction mixture lane and for assessing if the product spot is well-separated from the starting material.
Q4: Can I use the peak areas from HPLC to determine the reaction conversion?
A4: Yes, the relative peak areas of the starting material (this compound) and the product (sulfonamide) can be used to estimate the reaction progress. However, for accurate quantitative analysis, it is recommended to determine the response factor of each compound relative to an internal standard.
Experimental Protocols
Thin-Layer Chromatography (TLC) Protocol
A detailed methodology for monitoring the reaction progress using TLC is provided below.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., Ethyl Acetate/Hexane mixture)
-
UV lamp for visualization
Procedure:
-
Plate Preparation: Draw a faint pencil line approximately 1 cm from the bottom of the TLC plate. This will be your baseline.
-
Sample Preparation: Dissolve a small amount of your starting material (this compound) and the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using separate capillary tubes, spot the starting material, the reaction mixture, and a cospot (starting material and reaction mixture in the same spot) on the baseline. Keep the spots small and well-separated.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber to allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp (254 nm).
-
Analysis: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and a new product spot is observed. Calculate the Retention factor (Rf) for each spot to monitor the progress.
High-Performance Liquid Chromatography (HPLC) Protocol
Below is a recommended starting method for monitoring the reaction by reverse-phase HPLC.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A and gradually increase B (e.g., 5% to 95% B over 15-20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5-10 µL |
| Column Temperature | 25-30 °C |
Procedure:
-
Sample Preparation: Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture. Quench the reaction if necessary. Dilute the sample with the initial mobile phase composition.
-
Injection: Inject the prepared sample onto the equilibrated HPLC system.
-
Analysis: Monitor the chromatogram for the disappearance of the this compound peak and the appearance of the new product peak. The retention times can be used to identify the components, and the peak areas can provide a semi-quantitative measure of the reaction's progress.
Troubleshooting Guides
TLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Tailing of Spots | - Sample is too concentrated.- Strong interaction of the basic quinoline with the acidic silica gel. | - Dilute the sample before spotting.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica.[3] |
| Spots Remain at the Baseline (Rf ≈ 0) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[4] |
| Spots Run with the Solvent Front (Rf ≈ 1) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane).[4] |
| Poor Separation of Spots | - The mobile phase polarity is not optimal.- Reactant and product have very similar polarities. | - Experiment with different solvent systems of varying polarities.- Try a different stationary phase, such as alumina TLC plates. |
| No Visible Spots | - The sample concentration is too low.- The compound is not UV-active or the UV lamp is at the wrong wavelength. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain (e.g., potassium permanganate) for visualization.[5] |
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the basic quinoline and residual silanols on the C18 column.[6]- Column overload. | - Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to protonate the quinoline nitrogen.- Use an end-capped C18 column or a column specifically designed for basic compounds.- Reduce the sample concentration or injection volume.[7] |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Ensure the mobile phase is thoroughly mixed and degassed.- Use a column oven to maintain a stable temperature.[8]- Flush the column with a strong solvent or replace it if necessary. |
| Broad Peaks | - Extra-column volume.- Column contamination or void formation.- Inappropriate mobile phase. | - Use shorter tubing with a smaller internal diameter.- Replace the column or guard column.- Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, or tubing).- Particulate matter from the sample. | - Systematically check for blockages by removing components from the flow path.- Back-flush the column.- Filter all samples and mobile phases before use. |
| Ghost Peaks | - Carryover from a previous injection.- Contaminated mobile phase or sample. | - Implement a robust needle wash protocol.- Use fresh, high-purity solvents for the mobile phase and sample preparation. |
Visualizations
References
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: 6-Methylquinoline-8-sulfonyl chloride in Focus
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters, which are core moieties in a multitude of therapeutic agents. This guide provides an objective comparison of 6-Methylquinoline-8-sulfonyl chloride with other commonly used sulfonylating agents: p-toluenesulfonyl chloride (tosyl chloride), methanesulfonyl chloride (mesyl chloride), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). The comparison is supported by available experimental data and established reactivity principles to aid in making informed decisions during synthetic planning.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the compared sulfonylating agents is presented in Table 1. These properties can influence their handling, storage, and reactivity in various solvent systems.
| Property | This compound | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) |
| CAS Number | 21863-51-4 | 98-59-9 | 124-63-0 | 605-65-2 |
| Molecular Weight | 241.69 g/mol | 190.65 g/mol | 114.55 g/mol | 269.75 g/mol |
| Appearance | White to Pale Brown Solid | White solid | Colorless to yellow liquid | Yellow crystalline powder |
| Melting Point | 136.77 °C | 67-69 °C | -32 °C | 70-73 °C |
| Boiling Point | 374.03 °C | 145-147 °C (15 mmHg) | 161-164 °C | Decomposes |
| Solubility | 410.09 mg/L in water. Soluble in chloroform (slightly), ethyl acetate (slightly), methanol (very slightly). | Insoluble in water; soluble in ethanol, ether, benzene, chloroform. | Reacts with water; soluble in most organic solvents. | Insoluble in water; soluble in acetone, chloroform, benzene. |
| Stability | Moisture sensitive. | Stable under normal conditions. | Reacts with water and protic solvents. | Moisture sensitive. |
Reactivity and Performance Overview
The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic and steric nature of the attached group.
-
Methanesulfonyl chloride (MsCl) is generally the most reactive among the compared agents due to the small size of the methyl group and the strong electron-withdrawing effect of the sulfonyl group, which is not attenuated by resonance.
-
p-Toluenesulfonyl chloride (TsCl) is a widely used and moderately reactive arylsulfonyl chloride. The tolyl group is electron-donating through hyperconjugation, which slightly reduces the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride.
-
This compound is an arylsulfonyl chloride with a quinoline ring. The quinoline moiety is a complex aromatic system, and its electronic effect on the sulfonyl group is not as straightforward as a simple substituted benzene ring. However, based on the general reactivity of arylsulfonyl chlorides, its reactivity is expected to be in a similar range to that of tosyl chloride. The presence of the quinoline nitrogen may also influence its reactivity and solubility.
-
Dansyl chloride is less reactive as a sulfonylating agent compared to tosyl chloride and mesyl chloride. The bulky and electron-rich dimethylaminonaphthyl group decreases the electrophilicity of the sulfonyl center. Its primary utility lies in the fluorescent properties of its derivatives, making it a valuable tool for labeling and detection.
Experimental Protocols for the Sulfonylation of Aniline
The following are representative protocols for the sulfonylation of aniline with each of the discussed sulfonylating agents.
Protocol 1: Sulfonylation of Aniline with this compound (Predicted)
-
Reactants: Aniline (1.0 eq.), this compound (1.05 eq.), and a non-nucleophilic base such as triethylamine (1.2 eq.).
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve aniline and triethylamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Sulfonylation of Aniline with p-Toluenesulfonyl chloride (TsCl)[4]
-
Reactants: Aniline (2 mmol) and p-toluenesulfonyl chloride (2 mmol).
-
Solvent: Solvent-free.
-
Procedure:
-
Mix aniline and p-toluenesulfonyl chloride at room temperature.
-
The reaction is reported to be strongly exothermic and proceeds immediately.
-
Monitor the reaction by TLC.
-
The crude product can be purified by recrystallization. Note: For less reactive anilines, a base and solvent may be necessary.
-
Protocol 3: Sulfonylation of Aniline with Methanesulfonyl chloride (MsCl)[6]
-
Reactants: Aniline (1.05 eq.), methanesulfonyl chloride (1.0 eq.), and pyridine or triethylamine (~1.1 eq.).
-
Solvent: Anhydrous aprotic solvent (e.g., DCM).
-
Procedure:
-
Dissolve aniline and the base in anhydrous DCM and cool to 0 °C.
-
Slowly add methanesulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup involves washing with water, dilute acid, and brine.
-
Dry the organic layer and concentrate to obtain the crude product for further purification.
-
Protocol 4: Sulfonylation of Aniline with Dansyl chloride[7]
-
Reactants: Aniline (100 µM) and dansyl chloride (100 µM).
-
Solvent: Acetonitrile.
-
Procedure:
-
Mix equimolar solutions of aniline and dansyl chloride in acetonitrile at room temperature.
-
The reaction progress can be monitored by mass spectrometry, with product formation observed rapidly. Note: For preparative scale, a base (e.g., sodium bicarbonate) and aqueous/organic solvent mixtures are often used.
-
Comparative Performance Data
The following table summarizes the performance of the different sulfonylating agents in the sulfonylation of representative primary amines, aniline and benzylamine. Where direct experimental data for this compound is unavailable, a predicted performance is provided based on the reactivity of similar arylsulfonyl chlorides.
| Sulfonylating Agent | Substrate | Typical Conditions | Reaction Time | Yield | Notes |
| This compound | Aniline | Pyridine or Et3N, DCM, 0 °C to RT | Predicted: 2-12 h | Predicted: Good to Excellent | Reactivity is expected to be comparable to other arylsulfonyl chlorides. The quinoline moiety may offer unique solubility or catalytic properties. |
| Benzylamine | Pyridine or Et3N, DCM, 0 °C to RT | Predicted: 1-6 h | Predicted: Excellent | Benzylamine is generally more nucleophilic than aniline, leading to faster reaction times. | |
| p-Toluenesulfonyl chloride (TsCl) | Aniline | Solvent-free, RT | Immediate | ~100% | For some substituted anilines, a base and solvent are required for good yields. |
| Benzylamine | Et3N, Diethyl ether, RT | 20 h | Good to Excellent | A variety of bases and solvents can be employed. | |
| Methanesulfonyl chloride (MsCl) | Aniline | Pyridine or Et3N, DCM, 0 °C to RT | 1-4 h | High | Highly reactive; care must be taken to avoid di-sulfonylation with primary amines. |
| Benzylamine | Et3N, DCM, 0 °C to RT | < 30 min | >95% | The high reactivity allows for rapid and high-yielding conversions. | |
| Dansyl chloride | Aniline | Acetonitrile, RT | < 10 min (analytical scale) | Quantitative (analytical) | Primarily used for fluorescent labeling. Reaction conditions can be optimized for preparative synthesis. |
| Benzylamine | NaHCO3, Acetone/Water, 37 °C | 1-2 h | High | Standard conditions for labeling primary amines. |
Visualizing Sulfonylation and its Applications
The following diagrams, created using Graphviz, illustrate a typical experimental workflow for a sulfonylation reaction and a biological signaling pathway where a sulfonamide acts as an inhibitor.
Caption: A typical experimental workflow for a sulfonylation reaction.
Caption: Inhibition of the COX-2 signaling pathway by a sulfonamide drug.
Conclusion
The choice of a sulfonylating agent depends on a balance of reactivity, selectivity, substrate scope, and the desired properties of the final product.
-
This compound presents an interesting alternative to more common arylsulfonyl chlorides, with its quinoline scaffold offering potential for unique biological activities and physicochemical properties in the resulting sulfonamides. Its reactivity is predicted to be comparable to tosyl chloride, making it suitable for a wide range of sulfonylation reactions.
-
Mesyl chloride is the reagent of choice for highly efficient and rapid sulfonylation, particularly with less reactive amines or when mild conditions are paramount. However, its high reactivity can sometimes lead to a lack of selectivity and the formation of di-sulfonated byproducts with primary amines.
-
Tosyl chloride remains a versatile and reliable reagent with moderate reactivity, offering a good balance between reaction speed and selectivity. It is a cost-effective and widely available option for general sulfonylation needs.
-
Dansyl chloride is a specialized reagent primarily used for the fluorescent labeling of amines for analytical purposes. While it can be used for preparative synthesis, its lower reactivity and higher cost make it less ideal for this purpose compared to the other agents.
Ultimately, the optimal sulfonylating agent will be determined by the specific requirements of the synthetic target and the desired attributes of the final molecule. This guide provides a foundational comparison to assist researchers in making a strategic selection.
Unveiling the Reactivity Landscape of Substituted Quinoline Sulfonyl Chlorides: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted quinoline sulfonyl chlorides is paramount for the efficient synthesis of novel therapeutics and chemical probes. This guide provides an objective comparison of the reactivity of these compounds, supported by experimental data, to aid in the selection of appropriate building blocks and reaction conditions.
The reactivity of a substituted quinoline sulfonyl chloride is fundamentally governed by the electronic properties of the substituents on the quinoline ring. These effects modulate the electrophilicity of the sulfur atom in the sulfonyl chloride group, thereby influencing its susceptibility to nucleophilic attack. Generally, electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it.
Comparative Reactivity Data
Higher yields in these reactions suggest a more favorable reaction, which can be influenced by the electronic nature of the substituents on both the quinoline and the sulfonyl chloride. For instance, the reaction of quinoline N-oxides with various aryl sulfonyl chlorides bearing electron-donating, electron-withdrawing, or sterically hindering functional groups proceeds in moderate to high yields (63-84%), indicating the general robustness of this transformation.[1][2]
| Quinoline N-oxide Substituent | Aryl Sulfonyl Chloride Substituent | Product | Yield (%) | Reference |
| Unsubstituted | p-Tolyl | 2-Tosylquinoline | 84 | [1] |
| 3-Methyl | p-Tolyl | 3-Methyl-2-tosylquinoline | 72 | [1] |
| 3-Chloro | p-Tolyl | 3-Chloro-2-tosylquinoline | 71 | [1] |
| Unsubstituted | p-Methoxyphenyl | 2-((4-Methoxyphenyl)sulfonyl)quinoline | 73 | [1] |
| Unsubstituted | p-Fluorophenyl | 2-((4-Fluorophenyl)sulfonyl)quinoline | 83 | [1] |
| Unsubstituted | p-Bromophenyl | 2-((4-Bromophenyl)sulfonyl)quinoline | 78 | [1] |
| Unsubstituted | p-Acetylphenyl | 1-(4-(Quinolin-2-ylsulfonyl)phenyl)ethanone | 84 | [1] |
| Unsubstituted | m-Tolyl | 2-(m-Tolylsulfonyl)quinoline | 81 | [1] |
| Unsubstituted | m-Bromophenyl | 2-((3-Bromophenyl)sulfonyl)quinoline | 76 | [1] |
| Unsubstituted | 3-Chloro-4-fluorophenyl | 2-((3-Chloro-4-fluorophenyl)sulfonyl)quinoline | 79 | [1] |
| Unsubstituted | 2-Chlorophenyl | 2-((2-Chlorophenyl)sulfonyl)quinoline | 68 | [1] |
| Unsubstituted | Thiophene-2- | 2-(Thiophen-2-ylsulfonyl)quinoline | 62 | [1] |
Table 1: Isolated yields of 2-sulfonylquinolines from the reaction of substituted quinoline N-oxides with various aryl sulfonyl chlorides.[1]
It is noteworthy that aliphatic sulfonyl chlorides, such as methanesulfonyl chloride and trifluoromethanesulfonyl chloride, were reported to be unsuitable for this particular reaction, suggesting a lower reactivity in this context compared to their aryl counterparts.[1]
Factors Influencing Reactivity
The reactivity of substituted quinoline sulfonyl chlorides is a multifactorial phenomenon. The following diagram illustrates the key factors that influence the rate and outcome of their reactions.
Caption: Key determinants of reactivity for substituted quinoline sulfonyl chlorides.
Experimental Protocols
To facilitate comparative studies on the reactivity of substituted quinoline sulfonyl chlorides, the following experimental protocols for hydrolysis and aminolysis are provided. These are adapted from standard procedures for aromatic sulfonyl chlorides.
1. Comparative Hydrolysis Protocol
This protocol can be used to determine the relative rates of hydrolysis, a common measure of sulfonyl chloride reactivity.
References
A Researcher's Guide to Purity Analysis of Synthesized 6-Methylquinoline-8-sulfonyl chloride: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 6-Methylquinoline-8-sulfonyl chloride, a key intermediate for researchers, scientists, and drug development professionals. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with detailed experimental protocols and supporting data. Furthermore, this guide contrasts the utility of this compound with common alternative sulfonylating agents, p-toluenesulfonyl chloride (tosyl chloride) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride).
Synthesis and Potential Impurities
The synthesis of this compound typically proceeds via a two-step process: the synthesis of 6-methylquinoline followed by its chlorosulfonation. A common route to 6-methylquinoline is the Skraup synthesis, which involves the reaction of p-toluidine with glycerol, sulfuric acid, and an oxidizing agent. The subsequent chlorosulfonation is generally achieved by reacting 6-methylquinoline with chlorosulfonic acid.
During this synthesis, several impurities can arise. Incomplete reaction or side reactions during the Skraup synthesis can lead to residual starting materials or the formation of isomeric methylquinolines. The chlorosulfonation step is crucial, as it can result in the formation of other isomers, such as 6-methylquinoline-5-sulfonyl chloride, or di-sulfonated products. Hydrolysis of the sulfonyl chloride group back to the sulfonic acid can also occur if moisture is present.
Common Potential Impurities:
-
6-Methylquinoline (Starting Material): Incomplete chlorosulfonation.
-
Isomeric Sulfonyl Chlorides (e.g., 6-methylquinoline-5-sulfonyl chloride): Due to non-regioselective sulfonation.
-
Di-sulfonated 6-Methylquinoline: Over-reaction with the sulfonating agent.
-
6-Methylquinoline-8-sulfonic acid: Hydrolysis of the final product.
-
Residual acids and solvents: From the reaction and workup steps.
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the desired level of sensitivity, specificity, and whether quantification or structural confirmation is the primary goal.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Purity percentage, presence of impurities with UV chromophores. | High precision and accuracy for quantification, robust and widely available. | Requires impurities to have a UV chromophore, may not resolve all impurities from the main peak. |
| GC-MS | Separation of volatile compounds followed by ionization and mass-to-charge ratio detection. | Purity percentage, identification of volatile impurities based on mass spectra. | High sensitivity and specificity for volatile compounds, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation. |
| NMR Spectroscopy (¹H, ¹³C) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural information, identification and quantification of impurities with distinct NMR signals. | Non-destructive, provides unambiguous structural confirmation, can quantify impurities without a reference standard of the impurity. | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 30% to 80% acetonitrile) with 0.1% formic acid.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard solutions and the sample solution. The purity is calculated by comparing the peak area of the main component to the total area of all peaks.
| Compound | Retention Time (min) | Purity (%) |
| This compound | 8.5 | 98.2 |
| Impurity 1 (e.g., 6-Methylquinoline) | 5.2 | 0.8 |
| Impurity 2 (e.g., Isomeric sulfonyl chloride) | 7.9 | 1.0 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC-MS system with a mass selective detector
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in dichloromethane.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 50-400 amu
-
-
Analysis: Inject the sample. Identify the main peak and any impurity peaks by their mass spectra and retention times. Purity can be estimated by the relative peak areas.
| Compound | Retention Time (min) | Key m/z Fragments | Relative Abundance (%) |
| This compound | 15.2 | 241 (M+), 176, 142, 115 | 98.5 |
| Impurity (e.g., 6-Methylquinoline) | 9.8 | 143 (M+), 142, 115 | 1.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in about 0.7 mL of CDCl₃.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The purity can be estimated by integrating the signals corresponding to the main compound and comparing them to the integrals of any impurity signals.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the carbon skeleton and identify any carbon-containing impurities.
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Assignment |
| This compound | 9.10 | dd | H-2 |
| 8.35 | d | H-4 | |
| 8.20 | d | H-7 | |
| 7.85 | d | H-5 | |
| 7.60 | dd | H-3 | |
| 2.65 | s | CH₃ | |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment | |
| This compound | 152.1 | C-2 | |
| 148.5 | C-8a | ||
| 140.2 | C-6 | ||
| 136.8 | C-4 | ||
| 134.5 | C-8 | ||
| 130.1 | C-5 | ||
| 128.7 | C-7 | ||
| 127.9 | C-4a | ||
| 122.5 | C-3 | ||
| 21.8 | CH₃ |
Visualization of Workflows and Relationships
Comparison with Alternative Sulfonylating Agents
While this compound is a valuable reagent, other sulfonyl chlorides are more commonly employed in general synthesis.
| Reagent | Structure | Key Features | Primary Applications |
| This compound | 6-Methylquinoline with a sulfonyl chloride at the 8-position | Quinoline scaffold offers potential for specific biological interactions. | Synthesis of specialized sulfonamides and esters in drug discovery and medicinal chemistry. |
| p-Toluenesulfonyl chloride (Tosyl chloride) | Toluene with a sulfonyl chloride at the para-position | Readily available, forms stable tosylate esters and sulfonamides. | Protection of alcohols and amines, conversion of alcohols to good leaving groups. |
| Dansyl chloride | 5-(Dimethylamino)naphthalene with a sulfonyl chloride at the 1-position | Forms highly fluorescent sulfonamides. | Fluorescent labeling of primary and secondary amines, amino acids, and proteins for detection and quantification. |
Reactivity Comparison: The reactivity of sulfonyl chlorides is influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups increase reactivity, while electron-donating groups decrease it. The quinoline ring system in this compound has a moderate electron-withdrawing effect. Tosyl chloride, with its electron-donating methyl group, is generally less reactive. Dansyl chloride's reactivity is influenced by the dimethylamino group and the naphthalene ring system.
Conclusion
The purity of synthesized this compound is critical for its successful application in research and development. A multi-faceted analytical approach, combining chromatographic and spectroscopic methods, is recommended for a comprehensive purity assessment. HPLC provides accurate quantification, GC-MS is excellent for identifying volatile impurities, and NMR offers definitive structural confirmation. The choice of sulfonylating agent will depend on the specific requirements of the synthetic target, with this compound offering a unique scaffold for applications in medicinal chemistry.
A Comparative Guide to the Reaction Products of 6-Methylquinoline-8-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction products of 6-methylquinoline-8-sulfonyl chloride, a key intermediate in the synthesis of novel therapeutic agents. By objectively comparing its reactivity and the properties of its derivatives with alternative sulfonyl chlorides, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors. The information presented is supported by experimental data drawn from scientific literature.
Introduction to this compound and its Significance
This compound is a versatile reagent belonging to the quinoline family of heterocyclic compounds. The quinoline scaffold is a common feature in a wide array of pharmacologically active molecules, exhibiting anticancer, antibacterial, and antimalarial properties. The introduction of a sulfonyl chloride functional group at the 8-position of 6-methylquinoline provides a reactive site for the synthesis of a diverse library of sulfonamide derivatives. These derivatives have shown significant potential as modulators of various biological targets, including enzymes and signaling pathways implicated in diseases such as cancer.
Reactions of this compound
The primary utility of this compound lies in its reactivity towards nucleophiles, leading to the formation of stable sulfonamide and sulfonate ester linkages.
Reaction with Amines (Sulfonamide Formation)
The most common reaction of this compound is with primary and secondary amines to yield the corresponding N-substituted sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
The resulting sulfonamides are often stable, crystalline solids with well-defined melting points. The nature of the amine (aliphatic, aromatic, heterocyclic) can be varied to modulate the physicochemical and pharmacological properties of the final product.
Reaction with Phenols (Sulfonate Ester Formation)
This compound can also react with phenols to form sulfonate esters. This reaction is also typically performed in the presence of a base.
General Reaction Scheme:
Comparison with Alternative Sulfonyl Chlorides
While this compound is a valuable reagent, other sulfonyl chlorides are also widely used in drug discovery. A comparison with common alternatives such as benzenesulfonyl chloride and p-toluenesulfonyl chloride (tosyl chloride) highlights the unique contributions of the 6-methylquinoline moiety.
Table 1: Comparison of Sulfonyl Chlorides for the Synthesis of Bioactive Compounds
| Feature | This compound | Benzenesulfonyl Chloride | p-Toluenesulfonyl Chloride (Tosyl Chloride) |
| Structural Complexity | High (fused heterocyclic system) | Low (simple aromatic) | Low (simple substituted aromatic) |
| Potential for Bioactivity | High, the quinoline moiety is a known pharmacophore. | Moderate, often used as a simple linker or to introduce a phenylsulfonyl group. | Moderate, the tosyl group is a common protecting group and can influence activity. |
| Reactivity | Generally comparable to other arylsulfonyl chlorides. | High | High |
| Solubility of Derivatives | Can be modulated by the quinoline nitrogen (formation of salts). | Dependent on the substituent on the amine/phenol. | Dependent on the substituent on the amine/phenol. |
| Cost | Relatively high. | Low. | Low. |
Quantitative Data on Reaction Products
The following tables summarize representative data for sulfonamides derived from quinoline-8-sulfonyl chlorides. While specific data for the 6-methyl derivative is limited in publicly available literature, the data for the closely related quinoline-8-sulfonyl chloride provides a strong indication of expected outcomes.
Table 2: Synthesis of Quinoline-8-Sulfonamides
| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Reference |
| Propargylamine | N-(Prop-2-yn-1-yl)quinoline-8-sulfonamide | 91 | 127-128 | [1] |
| N-Methylpropargylamine | N-Methyl-N-(prop-2-yn-1-yl)quinoline-8-sulfonamide | 95 | 111-112 | [1] |
| 8-Aminoquinoline | N-(Quinolin-8-yl)benzenesulfonamide | 85-90 | - | [2] |
| 8-Aminoquinoline | N-(Quinolin-8-yl)-p-toluenesulfonamide | 85-90 | - | [2] |
Table 3: Biological Activity of Selected Quinoline-8-Sulfonamide Derivatives
| Compound | Biological Target | Activity | Cell Line | Reference |
| Derivative 9a | Pyruvate Kinase M2 (PKM2) | Reduced intracellular pyruvate levels by ~50% | A549 (Lung Cancer) | [1] |
| Derivative 9a | Antiproliferative | High cytotoxicity | A549, C32, COLO829, MDA-MB-231, U87-MG | [1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of sulfonamides, adapted from literature procedures for similar quinoline-8-sulfonyl chlorides.[1][2]
General Procedure for the Synthesis of N-substituted-6-methylquinoline-8-sulfonamides
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Triethylamine or Pyridine
-
Anhydrous solvent (e.g., Chloroform, Acetonitrile, or Pyridine)
-
Hydrochloric acid (2 M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (2 mmol) and triethylamine (3 mmol) in the anhydrous solvent (30 mL) and cool the solution to 0-5 °C in an ice bath.
-
To the cooled solution, add this compound (1 mmol) portion-wise with continuous stirring.
-
Remove the cooling bath and continue stirring the reaction mixture at room temperature for 2-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the residue, add water (10 mL), and if a precipitate forms, filter it under reduced pressure. Wash the crude product with water.
-
If an oily residue is obtained, extract the aqueous mixture with a suitable organic solvent (e.g., chloroform or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine its melting point.
Visualizations
Signaling Pathway
Quinoline-8-sulfonamide derivatives have been identified as modulators of the Pyruvate Kinase M2 (PKM2) isoform, a key enzyme in the glycolytic pathway that is often upregulated in cancer cells.[1]
Caption: PKM2 inhibition by quinoline-8-sulfonamide derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a 6-methylquinoline-8-sulfonamide derivative.
Caption: General workflow for synthesis and characterization.
Logical Relationships
The following diagram illustrates the logical relationship between the structure of the sulfonamide and its potential biological activity.
Caption: Structure-Activity Relationship (SAR) logic.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a wide range of sulfonamide derivatives with significant therapeutic potential. The presence of the 6-methylquinoline scaffold often imparts favorable pharmacological properties to the resulting molecules. While alternatives like benzenesulfonyl chloride and tosyl chloride are more cost-effective for simpler structures, the unique biological footprint of the quinoline nucleus makes this compound a compelling choice for the development of novel, targeted therapies, particularly in the field of oncology. Further exploration of the structure-activity relationships of its derivatives is warranted to fully exploit its potential in drug discovery.
References
Comparative Biological Activities of Substituted Quinoline-Sulfonamides: An Analog-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of sulfonamide derivatives of quinoline, with a focus on anticancer, antibacterial, and enzyme inhibitory properties. Due to a scarcity of publicly available data specifically on sulfonamides derived from 6-Methylquinoline-8-sulfonyl chloride, this analysis focuses on structurally related quinoline-sulfonamide analogs to offer a scientifically grounded assessment of this chemical class. The presented data is collated from various studies to facilitate a comparative understanding of their potential.
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and its combination with the sulfonamide moiety has yielded compounds with a wide spectrum of biological activities.[1][2] This guide synthesizes in vitro data to provide a comparative perspective on their therapeutic potential.
Anticancer Activity: A Comparative Analysis
Quinoline-sulfonamide derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the substitution pattern on the quinoline and sulfonamide moieties. The following table summarizes the in vitro cytotoxic activity of various quinoline-sulfonamide derivatives against several human cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 3c | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | Not Specified, comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | Not Specified |
| MDA-MB-231 (Breast Adenocarcinoma) | Not Specified, comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | Not Specified | ||
| A549 (Lung Adenocarcinoma) | Not Specified, comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | Not Specified | ||
| 11c | 4-((6-Chloroquinolin-4-yl)amino)benzenesulfonamide | MDA-MB-231 (Breast) | 48.3 ± 2.5 | Doxorubicin | 7.6 ± 0.8 |
| MCF-7 (Breast) | 51.2 ± 3.1 | Doxorubicin | 9.8 ± 1.1 | ||
| 13b | 4-((6-Methoxyquinolin-4-yl)amino)benzenesulfonamide | MDA-MB-231 (Breast) | 52.8 ± 2.9 | Doxorubicin | 7.6 ± 0.8 |
| MCF-7 (Breast) | 61.4 ± 3.8 | Doxorubicin | 9.8 ± 1.1 | ||
| 7 | Guanidine derivative of a chloroquinoline benzenesulfonamide | Lung (A549-Raw) | More active than DCF | DCF | Not Specified |
| HeLa | More active than DCF | DCF | Not Specified | ||
| LoVo | More active than DCF | DCF | Not Specified | ||
| 11 | Thiazole derivative of a chloroquinoline benzenesulfonamide | Lung (A549-Raw) | More active than DCF | DCF | Not Specified |
| HeLa | Active | DCF | Not Specified | ||
| LoVo | More active than DCF | DCF | Not Specified | ||
| 14 | Pyrimidine derivative of a chloroquinoline benzenesulfonamide | Lung (A549-Raw) | More active than DCF | DCF | Not Specified |
| HeLa | Active | DCF | Not Specified | ||
| LoVo | More active than DCF | DCF | Not Specified | ||
| 17 | 5-Methoxypyrimidine derivative of a chloroquinoline benzenesulfonamide | Lung (A549-Raw) | More active than DCF | DCF | Not Specified |
| HeLa | More active than DCF (IC50 = 30.92 µg/ml) | DCF | Not Specified | ||
| LoVo | More active than DCF | DCF | Not Specified |
Note: "Not Specified" indicates that the source material stated comparability without providing exact numerical values. "DCF" refers to 2', 7'-dichlorofluorescein, used as a reference drug in one of the cited studies.[3]
Antibacterial Activity: Emerging Potential
Certain quinoline-sulfonamide hybrids have shown promising activity against bacterial strains, including those resistant to conventional antibiotics. The combination of the quinoline and sulfonamide pharmacophores may lead to compounds with dual or synergistic mechanisms of action.[4]
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| QS-3 | P. aeruginosa | 64 | Not Specified | Not Specified |
| 3c | Methicillin-resistant S. aureus (MRSA) | Efficacy comparable to Oxacillin/Ciprofloxacin | Oxacillin/Ciprofloxacin | Not Specified |
Enzyme Inhibition: A Key Mechanism of Action
The biological activities of quinoline-sulfonamides are often attributed to their ability to inhibit specific enzymes. For instance, their anticancer effects can be linked to the inhibition of enzymes like pyruvate kinase M2 (PKM2), which is crucial for cancer metabolism.[5][6] Some derivatives also show potent inhibition of monoamine oxidases (MAOs) and cholinesterases (ChEs), suggesting potential applications in neurodegenerative diseases.[7]
| Compound ID | Target Enzyme | IC50 (µM) |
| a5 | MAO-A | 0.59 ± 0.04 |
| a12 | MAO-B | 0.47 ± 0.03 |
| a11 | BChE | 0.58 ± 0.05 |
| a6 | AChE | 1.10 ± 0.77 |
| 9a | PKM2 | Potent modulator, reduces intracellular pyruvate levels |
Experimental Protocols
General Synthesis of Quinoline-Sulfonamides
The synthesis of quinoline-sulfonamide derivatives typically involves the reaction of a quinoline-sulfonyl chloride with a primary or secondary amine. The following is a generalized protocol based on methodologies described in the literature.[5][6]
Materials:
-
Quinoline-sulfonyl chloride derivative (e.g., 8-quinolinesulfonyl chloride)
-
Appropriate amine (e.g., propargylamine)
-
Triethylamine
-
Chloroform
-
Silica gel for column chromatography
-
Ethyl acetate
Procedure:
-
A solution of the amine (2 mmol) and triethylamine (3 mmol) in chloroform (30 mL) is cooled to 5 °C.
-
The quinoline-sulfonyl chloride (1 mmol) is added portion-wise to the cooled solution with stirring.
-
The cooling bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using ethyl acetate as the eluent to yield the desired quinoline-sulfonamide.
In Vitro Anticancer Activity Assay (WST-1 Assay)
The cytotoxic activity of the synthesized compounds against cancer cell lines can be determined using the WST-1 assay.[5]
Materials:
-
Human cancer cell lines (e.g., A549, C32, MDA-MB-231)
-
Normal human cell line (e.g., HFF-1)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds dissolved in DMSO
-
WST-1 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a suitable density and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 200 µg/mL) and incubated for another 72 hours.
-
After the incubation period, WST-1 reagent is added to each well, and the plates are incubated for a further 1-4 hours.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Visualizing Synthesis and Biological Evaluation Workflows
To illustrate the general processes involved in the synthesis and evaluation of these compounds, the following diagrams are provided.
General synthesis workflow for quinoline-sulfonamides.
Workflow for the biological evaluation of synthesized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonylating Agents: 6-Methylquinoline-8-sulfonyl chloride vs. Toluenesulfonyl Chloride and Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals, the choice of the sulfonylating agent is a pivotal decision that impacts reaction efficiency, cost, and overall feasibility. This guide provides a comprehensive cost-benefit analysis of 6-Methylquinoline-8-sulfonyl chloride in comparison to two widely used alternatives: p-toluenesulfonyl chloride (Ts-Cl) and benzenesulfonyl chloride (Bs-Cl). The following sections present a detailed examination of these reagents, supported by available experimental data and protocols, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Performance and Cost Comparison
The selection of a sulfonylating agent is a trade-off between cost, reactivity, and the specific requirements of the target molecule. While this compound offers the potential for unique structural motifs, its significantly higher cost is a primary consideration. In contrast, p-toluenesulfonyl chloride and benzenesulfonyl chloride are more economical and widely used, with a wealth of available data on their reactivity and handling.
| Feature | This compound | p-Toluenesulfonyl Chloride (Ts-Cl) | Benzenesulfonyl Chloride (Bs-Cl) |
| Structure | Quinoline-based | Toluene-based | Benzene-based |
| Molecular Weight | 241.70 g/mol | 190.65 g/mol | 176.62 g/mol |
| Cost per Gram * | ~$185/g[1] | ~$0.24/g | ~$0.15/g |
| Typical Reaction Yield | Data not readily available for direct comparison | High (often >90%) | High (often >90%) |
| Key Advantages | Introduces a quinoline moiety, potentially offering unique biological activity and physicochemical properties. | Well-established reactivity, good crystallinity of derivatives, moderate cost. | High reactivity, lowest cost among the three. |
| Key Disadvantages | High cost, limited commercial availability, less documented reactivity compared to alternatives. | Can be sterically hindered, potential for side reactions at the methyl group. | Can be more challenging to handle due to its liquid state at room temperature, potential for over-reactivity. |
Note: Costs are approximate and can vary significantly based on supplier, purity, and quantity.
In-Depth Analysis: A Cost-Benefit Perspective
Cost Analysis
The most striking difference between these reagents is the cost. This compound is substantially more expensive than its benzenoid counterparts. This high cost is likely attributed to a more complex multi-step synthesis starting from 6-methylquinoline. The cost of 6-methylquinoline itself is a significant factor, with prices ranging from approximately $5.48/g to $12.00/g.
In contrast, p-toluenesulfonyl chloride and benzenesulfonyl chloride are commodity chemicals produced on a large scale, leading to their significantly lower prices. For academic and early-stage research where small quantities are required, the cost of this compound might be manageable. However, for process development and large-scale synthesis, the cost becomes a major hurdle.
Benefit Analysis: The Value of the Quinoline Moiety
The primary benefit of using this compound lies in the introduction of the 6-methylquinoline scaffold into the target molecule. Quinoline and its derivatives are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. Therefore, incorporating this moiety via a sulfonamide linkage can be a strategic approach in drug discovery to enhance or impart biological activity.
The methyl group at the 6-position can also influence the molecule's pharmacokinetic properties, such as metabolic stability and lipophilicity. For researchers focused on developing novel therapeutics with unique structure-activity relationships, the high cost of this compound may be justified by the potential for discovering new bioactive compounds.
Experimental Protocols and Performance Data
General Experimental Workflow for Sulfonamide Synthesis
The following diagram illustrates a typical workflow for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
Caption: General workflow for sulfonamide synthesis.
Synthesis of Sulfonyl Chlorides: A Cost-Determining Step
The cost of this compound is heavily influenced by its synthesis. While a specific protocol for the 6-methyl derivative is not detailed, the synthesis of the parent quinoline-8-sulfonyl chloride provides insight into the process.
Caption: Plausible synthesis of this compound.
Experimental Protocol: Synthesis of Quinoline-8-sulfonyl chloride (Illustrative)
A plausible method for the synthesis of quinoline-8-sulfonyl chloride involves the reaction of quinoline with chlorosulfonic acid, followed by treatment with thionyl chloride. This process likely requires careful control of reaction conditions to manage the exothermic nature of the reaction and to optimize the yield of the desired isomer. The purification of the final product would typically involve recrystallization.
Comparative Performance in Sulfonamide Synthesis
| Parameter | This compound | p-Toluenesulfonyl Chloride (Ts-Cl) | Benzenesulfonyl Chloride (Bs-Cl) |
| Typical Amine Substrate | Primary and secondary amines | Primary and secondary amines | Primary and secondary amines |
| Reaction Conditions | Likely similar to other sulfonyl chlorides (e.g., base, aprotic solvent) | Pyridine or Et3N in DCM/THF, 0°C to rt | Pyridine or Et3N in DCM/THF, 0°C to rt |
| Reported Yields | Not available for direct comparison | 85-100% | 85-100% |
| Reaction Time | Not available for direct comparison | Typically 1-12 hours | Typically 1-12 hours |
| Product Purity | Not available for direct comparison | Generally high, often crystalline products | Generally high, products may be oils or solids |
Logical Framework for Reagent Selection
The decision-making process for selecting the appropriate sulfonylating agent can be visualized as follows:
Caption: Decision tree for selecting a sulfonylating agent.
Conclusion
The choice between this compound, p-toluenesulfonyl chloride, and benzenesulfonyl chloride is a classic example of the cost-versus-benefit trade-off in chemical synthesis.
-
This compound is a specialty reagent, the use of which is primarily justified when the incorporation of the 6-methylquinoline moiety is a specific design element in the synthesis of potentially bioactive molecules. Its high cost makes it less suitable for routine synthesis or large-scale production unless the final product's value justifies the expense.
-
p-Toluenesulfonyl chloride represents a balanced choice, offering good reactivity, ease of handling as a solid, and a moderate cost. It is a workhorse reagent in many synthetic laboratories.
-
Benzenesulfonyl chloride is the most economical option and offers high reactivity. It is an excellent choice for large-scale syntheses where cost is a primary driver and the handling of a liquid reagent is not a concern.
For researchers and drug development professionals, a thorough evaluation of the project's goals, budget, and the desired structural features of the final compound is essential to make the optimal choice of sulfonylating agent. Further comparative studies under standardized conditions are needed to provide a more definitive quantitative comparison of the performance of these three reagents.
References
A Comparative Guide to Alternative Reagents for Amine Protection
In the realm of organic synthesis, particularly in drug development and peptide chemistry, the protection of amine functional groups is a cornerstone strategy. It prevents unwanted side reactions and allows for the selective modification of other parts of a molecule. Reagents like 6-Methylquinoline-8-sulfonyl chloride are employed to install a sulfonamide protecting group, leveraging the unique electronic and structural properties of the quinoline scaffold.[1][2] However, the specific choice of a protecting group is critical, as it dictates the stability towards various reaction conditions and the method of its eventual removal.
This guide provides a detailed comparison of alternative reagents to this compound, focusing on other sulfonyl chlorides and the widely used carbamate-based protecting groups. We present experimental data, detailed protocols, and logical workflows to assist researchers in selecting the optimal reagent for their synthetic strategy.
Alternative Sulfonyl Chlorides: A Performance Comparison
Sulfonyl groups are a robust class of protecting groups for amines, forming stable sulfonamides that are generally resistant to a wide range of reaction conditions.[3][4] The choice among different sulfonyl chlorides depends on the required stability and the specific conditions available for deprotection. Key alternatives include p-toluenesulfonyl (Tosyl), 2-nitrobenzenesulfonyl (Nosyl), and 2-(trimethylsilyl)ethanesulfonyl (SES) chlorides.
| Feature | p-Toluenesulfonyl (Ts) | 2-Nitrobenzenesulfonyl (Ns) | 2-(Trimethylsilyl)ethanesulfonyl (SES) |
| Protection Reagent | p-Toluenesulfonyl chloride (Ts-Cl) | 2-Nitrobenzenesulfonyl chloride (Ns-Cl) | 2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl) |
| Typical Protection Conditions | Pyridine or Et₃N/DMAP in CH₂Cl₂[3] | Pyridine or collidine in CH₂Cl₂[5] | Triethylamine or NaH in a suitable solvent[6] |
| Stability | Highly stable to acidic and basic conditions, and many redox reagents.[3][7] | Less stable than Ts; sensitive to some reducing agents and organometallics.[7] | Stable to a broad range of reaction conditions.[6] |
| Deprotection Conditions | Harsh; requires strong acid (e.g., refluxing HCl) or dissolving metal reduction (e.g., Na/NH₃).[7][8] | Mild; typically cleaved by a thiol nucleophile (e.g., thiophenol) and a base.[3][5][7] | Mild; cleaved by a fluoride source (e.g., TBAF or CsF) at elevated temperatures.[6] |
| Key Advantage | High stability and robustness.[7] | Ease of removal under mild, non-reductive/non-acidic conditions.[3][7] | Combines good stability with benign, fluoride-based removal.[6] |
| Key Disadvantage | Difficult removal often limits its use in complex, multi-step syntheses.[7] | The nitro group can be incompatible with certain reaction types.[7] | Reagent cost can be higher than traditional sulfonyl chlorides. |
Broader Alternatives: Carbamate Protecting Groups
Carbamates, such as the tert-butoxycarbonyl (Boc) group, represent a fundamentally different and arguably the most common class of amine protecting groups in non-peptide chemistry.[9][10] They offer a different profile of stability and deprotection compared to sulfonamides.
| Feature | Sulfonamides (General) | Carbamates (Boc Group) |
| Protection Reagent | A sulfonyl chloride (R-SO₂Cl) | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Protection Conditions | Typically requires a base like pyridine or triethylamine.[3] | Mild basic conditions (e.g., NaOH, NaHCO₃, DMAP) in various solvents.[9][11] |
| Stability | Generally very stable to a wide range of nucleophiles and acidic/basic conditions.[3] | Stable to nucleophiles and bases but labile under acidic conditions.[11] |
| Deprotection Conditions | Varies by R group; can be harsh (Ts) or mild (Ns, SES).[3][7] | Mild to strong acidic conditions (e.g., TFA, HCl).[9][11] |
| N-H Acidity | The N-H proton of a primary sulfonamide is sufficiently acidic to be removed for subsequent N-alkylation.[3] | The N-H proton is not acidic. |
Visualizing the Workflow and Chemistry
To better understand the application of these reagents, the following diagrams illustrate the general workflow, reaction mechanism, and strategic considerations in amine protection.
Caption: A generalized workflow for using protecting groups in multi-step synthesis.
Caption: Nucleophilic substitution mechanism for amine protection with a sulfonyl chloride.[8]
Caption: Orthogonal removal of different protecting groups allows for selective deprotection.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the protection of an amine using 2-nitrobenzenesulfonyl chloride and di-tert-butyl dicarbonate.
Protocol 1: Amine Protection using 2-Nitrobenzenesulfonyl Chloride (Ns-Cl)
This protocol is adapted from procedures for nosyl group installation.[5][7]
Materials:
-
Primary or secondary amine substrate (1 equivalent)
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl) (1.1 equivalents)
-
Pyridine or 2,4,6-collidine (2-3 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (pyridine or collidine) to the stirred solution.
-
Add 2-nitrobenzenesulfonyl chloride portion-wise, ensuring the temperature remains close to 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional dichloromethane.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Ns-protected amine.
-
Purify the product as necessary, typically by column chromatography or recrystallization.
Protocol 2: Amine Protection using Di-tert-butyl dicarbonate ((Boc)₂O)
This is a standard and widely used protocol for Boc protection.[9][11]
Materials:
-
Amine substrate (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (1.5-2 equivalents)
-
Solvent system (e.g., 1:1 mixture of Tetrahydrofuran (THF) and water, or Dichloromethane and water)
-
Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate in the chosen solvent system in a flask.
-
Add the base (e.g., NaHCO₃ or a solution of NaOH) to the mixture.
-
Add di-tert-butyl dicarbonate, either neat or as a solution in the organic solvent, to the vigorously stirred mixture at room temperature.
-
Stir the reaction for 4-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, if a biphasic system was used, separate the organic layer. If a single-phase system like THF/water was used, add ethyl acetate to extract the product.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected amine. The product is often pure enough for subsequent steps, but can be purified by chromatography if needed.
References
- 1. nbinno.com [nbinno.com]
- 2. 6-Methyl-isoquinoline-5-sulfonyl chloride | Benchchem [benchchem.com]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Methylquinoline-8-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Titrimetric methods. Each of these methods offers distinct advantages and is suited for different analytical requirements.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and Titrimetry for the analysis of sulfonyl chlorides.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Titrimetric Methods |
| Principle | Separation based on polarity, with detection by UV absorbance. Derivatization may be required. | Separation of volatile compounds followed by mass-based detection and identification. | Quantitative chemical reaction with a reagent of known concentration. |
| Selectivity | High, especially with chromatographic separation. | Very high, provides structural information. | Moderate, may be susceptible to interferences from other reactive species. |
| Sensitivity | High (µg/mL to ng/mL range).[1][2] | Very high (ng/mL to pg/mL range).[3][4][5] | Lower (mg/mL range). |
| Precision | High (RSD < 2%). | High (RSD < 5%).[5] | Moderate (RSD < 5%). |
| Sample Throughput | High, suitable for automation. | Moderate, longer run times. | Low to moderate, can be manual. |
| Instrumentation Cost | Moderate to high. | High. | Low. |
| Typical Application | Purity testing, impurity profiling, and quantification in various matrices. | Trace level analysis, identification of unknowns, and analysis of complex mixtures.[4][6] | Assay of bulk material and raw materials with high concentrations of the analyte. |
| Derivatization | May be necessary to improve detection or stability.[2][7][8] | Often required to improve volatility and thermal stability.[6][7] | Not typically required. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative methodologies for each technique, which can be adapted for 6-methylquinoline-8-sulfonyl chloride.
High-Performance Liquid Chromatography (HPLC)
This method is based on the derivatization of the sulfonyl chloride followed by reversed-phase HPLC with UV detection.[2][8]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Derivatizing agent (e.g., a primary or secondary amine like benzylamine)
Procedure:
-
Derivatization: React a known amount of the sample containing this compound with an excess of the derivatizing agent in a suitable solvent (e.g., acetonitrile). The reaction converts the reactive sulfonyl chloride to a more stable sulfonamide derivative.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the sulfonamide derivative (typically in the range of 210-280 nm).[1]
-
Injection Volume: 10 µL.
-
-
Quantification: An external standard method is used, where the peak area of the derivatized analyte in the sample is compared to the peak areas of a series of calibration standards prepared from a reference standard of this compound that has undergone the same derivatization procedure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the thermal lability of many sulfonyl chlorides, direct GC analysis can be challenging.[6] Derivatization to a more stable compound, such as a sulfonamide, is often necessary.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of the derivatized analyte (e.g., a 5% phenyl-methylpolysiloxane column).
Reagents:
-
Derivatizing agent (e.g., diethylamine to form the N,N-diethylsulfonamide).
-
A suitable organic solvent (e.g., dichloromethane).
-
Internal standard (e.g., a compound with similar chemical properties but a different mass).
Procedure:
-
Derivatization: The sample is reacted with the derivatizing agent to form a thermally stable derivative.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.
-
-
Quantification: An internal standard calibration is typically used to ensure high accuracy and precision.[5]
Titrimetric Method
Titrimetric methods offer a simple and cost-effective way to determine the concentration of sulfonyl chlorides in bulk materials. This method is based on the reaction of the sulfonyl chloride with a nucleophile, followed by titration of the excess reagent or a reaction product.
Instrumentation:
-
Burette
-
Potentiometer or a suitable indicator
Reagents:
-
A nucleophilic reagent (e.g., benzyl mercaptan).
-
A standard solution of a titrant (e.g., cerium(IV) sulfate).
-
Indicator (e.g., ferroin).
Procedure:
-
A known quantity of the sample is reacted with an excess of a nucleophilic reagent like benzyl mercaptan. The sulfonyl chloride reacts to form a sulphinic acid.
-
The unreacted benzyl mercaptan is masked with a reagent such as acrylonitrile.
-
The resulting sulphinic acid is then titrated with a standardized oxidizing agent, such as cerium(IV) sulfate, in an acidic medium using a suitable indicator or potentiometric endpoint detection.
-
The concentration of the this compound is calculated based on the stoichiometry of the reaction and the volume of titrant consumed.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.
Caption: Workflow for analytical method validation.
Comparison of Analytical Methods Logic
This diagram outlines the logical considerations for selecting an appropriate analytical method based on key performance criteria.
Caption: Decision tree for analytical method selection.
References
- 1. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Methylquinoline-8-sulfonyl Chloride Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a fused heterocyclic system of benzene and pyridine rings, is a cornerstone in medicinal chemistry, lending its structural motif to a multitude of therapeutic agents. When functionalized with a sulfonyl chloride group at the 8-position and a methyl group at the 6-position, 6-methylquinoline-8-sulfonyl chloride emerges as a versatile starting material for the synthesis of a diverse array of sulfonamide derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their potential as enzyme inhibitors, anticancer, and antibacterial agents. The information herein is supported by experimental data from peer-reviewed studies to facilitate further research and drug development endeavors.
Synthesis of 6-Methylquinoline-8-sulfonamide Derivatives
The general synthetic route to N-substituted 6-methylquinoline-8-sulfonamides involves the reaction of this compound with a variety of primary or secondary amines. This nucleophilic substitution reaction typically proceeds under basic conditions, often using a tertiary amine like triethylamine or pyridine as a hydrogen chloride scavenger. The choice of solvent and reaction temperature can be optimized to achieve high yields of the desired sulfonamide derivatives.
A general workflow for the synthesis is depicted below:
Caption: General synthetic scheme for N-substituted-6-methylquinoline-8-sulfonamides.
Structure-Activity Relationship as Carbonic Anhydrase Inhibitors
A significant area of investigation for quinoline-based sulfonamides is their activity as carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes, including tumorigenesis. The sulfonamide moiety is a well-established zinc-binding group that interacts with the zinc ion in the active site of CAs.
A study by Al-Sanea et al. (2021) explored the SAR of a series of quinoline-based benzenesulfonamides, including derivatives of 6-methylquinoline, as inhibitors of four human CA isoforms (hCA I, II, IX, and XII). The position of the sulfonamide group on the aniline ring was found to be a critical determinant of inhibitory activity and selectivity.
| Compound ID | Sulfonamide Position | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 9a | ortho | 158.3 | 45.3 | 115.2 | 35.4 |
| 11a | meta | 98.5 | 35.7 | 95.3 | 28.4 |
| 13a | para | 55.4 | 15.8 | 25.8 | 9.8 |
Data sourced from Al-Sanea et al., Molecules, 2021.[1]
Key SAR observations for Carbonic Anhydrase Inhibition:
-
Positional Isomerism: The para-substituted benzenesulfonamide derivative (13a ) consistently demonstrated the most potent inhibition across all tested CA isoforms, particularly against the cancer-related isoforms hCA IX and hCA XII.[1]
-
Selectivity: While all three isomers showed good inhibitory activity, the para-isomer exhibited the most promising profile for selectively targeting the tumor-associated isoforms over the ubiquitous cytosolic isoforms hCA I and II.[1]
-
6-Methyl Group Contribution: The presence of the 6-methyl group on the quinoline ring is thought to contribute to the overall binding affinity and can be further explored for optimizing selectivity.
The interaction of these inhibitors with the active site of carbonic anhydrase is a key aspect of their mechanism of action. The following diagram illustrates the proposed binding mode.
Caption: Proposed interaction of a quinoline-sulfonamide inhibitor with the carbonic anhydrase active site.
Anticancer and Antibacterial Potential: A Comparative Outlook
While specific SAR studies on a broad panel of N-substituted 6-methylquinoline-8-sulfonamides against cancer and bacterial cell lines are not extensively documented, data from structurally related quinoline sulfonamides provide valuable insights into their potential.
Anticancer Activity
Quinoline-sulfonamide hybrids have demonstrated promising anticancer activities through various mechanisms, including the inhibition of key enzymes in cancer metabolism like pyruvate kinase M2 (PKM2). Although not specific to the 6-methyl derivative, studies on 8-quinolinesulfonamides have shown that modifications to the sulfonamide nitrogen can significantly impact cytotoxicity against cancer cell lines.
For example, a series of 8-hydroxyquinoline-5-sulfonamides were evaluated for their in vitro antiproliferative activity. The results indicated that the presence of a free hydroxyl group at the 8-position was crucial for activity.[2][3] While this is a different isomer, it highlights the importance of substitution patterns on the quinoline ring for anticancer effects.
Antibacterial Activity
The hybridization of the quinoline core, known for its DNA gyrase and topoisomerase IV inhibitory activity, with the sulfonamide moiety, a classic inhibitor of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway, presents a compelling strategy for developing novel antibacterial agents.[4][5]
Minimum Inhibitory Concentration (MIC) data for various quinoline-sulfonamide hybrids against different bacterial strains have been reported. For instance, certain quinoline-sulfonamide hybrids have shown significant activity against both Gram-positive and Gram-negative bacteria.[4][6]
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| Quinoline-Sulfonamide Hybrid QS-3 | P. aeruginosa | 64 |
| Quinoline-Sulfonamide Hybrid QS-3 | E. faecalis | 128 |
| Quinoline-Sulfonamide Hybrid QS-3 | E. coli | 128 |
| 7-Methoxyquinoline-Sulfonamide 3l | E. coli | 7.812 |
| 7-Methoxyquinoline-Sulfonamide 3l | C. albicans | 31.125 |
Data extrapolated from studies on related quinoline-sulfonamide hybrids.[4][5]
The logical relationship for the antibacterial mechanism of action can be visualized as a dual-targeting approach.
Caption: Dual-targeting antibacterial mechanism of quinoline-sulfonamide hybrids.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 6-Methylquinoline-8-sulfonamides
To a solution of this compound (1 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL), the respective primary or secondary amine (1.2 mmol) and a base like triethylamine (1.5 mmol) are added. The reaction mixture is stirred at room temperature for a specified period (typically 2-24 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to afford the desired N-substituted 6-methylquinoline-8-sulfonamide.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity against different human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow CO₂ hydration assay. The assay measures the enzyme-catalyzed hydration of CO₂. The inhibitory effects of the compounds are assessed by adding varying concentrations of the test compounds to the assay solution and measuring the rate of catalysis. The inhibition constants (Kᵢ) are then calculated by fitting the data to the Morrison equation.
Anticancer Cell Viability Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The MIC of the compounds against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CAMHB). A standardized bacterial inoculum is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential for diverse pharmacological activities. The structure-activity relationship studies, particularly in the context of carbonic anhydrase inhibition, demonstrate that subtle structural modifications, such as the position of the sulfonamide group, can significantly influence potency and selectivity. While more extensive research is needed to fully elucidate the SAR for their anticancer and antibacterial activities, the existing data on related quinoline-sulfonamide hybrids provide a strong rationale for their continued investigation. The synthetic accessibility of these derivatives, coupled with their potential to interact with multiple biological targets, makes them attractive candidates for the development of novel therapeutic agents. Further derivatization of the 6-methylquinoline-8-sulfonamide scaffold, guided by the principles of SAR, holds considerable promise for the discovery of new and effective drugs.
References
- 1. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Methylquinoline-8-sulfonyl Chloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 6-Methylquinoline-8-sulfonyl chloride are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to its safe disposal, adhering to standard safety protocols for sulfonyl chlorides.
I. Immediate Safety and Handling Precautions
This compound is a hazardous chemical. All handling must be conducted within a certified chemical fume hood. Personnel must be equipped with appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Personal Protective Equipment (PPE)
| Equipment | Specifications | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | Protects against skin corrosion and absorption.[1][2][3] |
| Eye Protection | Chemical safety goggles and face shield | Protects against severe eye damage from splashes.[1][2][3] |
| Lab Coat | Chemical-resistant, fully buttoned | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if there is a risk of inhaling dust or vapors.[1][2][3] |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately evacuate the affected area and ensure it is well-ventilated.[1][2]
-
Containment : Cover the spill with a dry, inert absorbent material such as Chemizorb®, sand, or earth. Do not use combustible materials.
-
Collection : Carefully collect the absorbed material into a designated, labeled, and sealable container for hazardous waste.
-
Decontamination : Clean the spill area thoroughly with a suitable decontamination solution, followed by water.
-
Disposal : Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its contaminated containers is through an approved hazardous waste disposal facility.[1][2]
Experimental Protocol: Chemical Inactivation (for small quantities)
For trace amounts or residual material on equipment, a careful quenching process can be employed before final disposal. This should only be performed by trained personnel.
-
Preparation : In a chemical fume hood, prepare a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Inert Atmosphere : Purge the flask with an inert gas like nitrogen.
-
Solvent Addition : Add a suitable, dry, non-reactive solvent (e.g., toluene) to the flask.
-
Slow Addition : Slowly add the this compound to the solvent with vigorous stirring.
-
Quenching : Cool the mixture in an ice bath. Slowly add a solution of a weak base (e.g., sodium bicarbonate) dropwise via the dropping funnel to neutralize the sulfonyl chloride.
-
Verification : Test the pH of the mixture to ensure it is neutral.
-
Waste Collection : The resulting mixture should be collected in a properly labeled hazardous waste container for disposal.
Table 2: Waste Stream Management
| Waste Type | Container | Labeling | Disposal Route |
| Solid Waste | Lined, sealable drum | "Hazardous Waste: Corrosive Solid, Acidic, Organic, N.O.S." | Approved hazardous waste contractor |
| Liquid Waste | Chemical-resistant container | "Hazardous Waste: Corrosive Liquid, Acidic, Organic, N.O.S." | Approved hazardous waste contractor |
| Contaminated PPE | Labeled, sealed bag | "Hazardous Waste: Contaminated PPE" | Approved hazardous waste contractor |
IV. Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended for informational purposes only. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling or disposing of any chemical. All procedures should be carried out in accordance with local, state, and federal regulations.
References
Personal protective equipment for handling 6-Methylquinoline-8-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 6-Methylquinoline-8-sulfonyl chloride, ensuring the well-being of laboratory personnel and adherence to safety protocols. Given the limited specific data for this compound, this guidance is synthesized from information on structurally related compounds, including other quinoline sulfonyl chlorides and various sulfonyl chlorides.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is expected to be a corrosive and moisture-sensitive compound, likely causing severe skin burns and eye damage.[1][2][3] Inhalation may also be harmful.[2][4] Therefore, strict adherence to PPE protocols is mandatory.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood.[2][5]
-
Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1][6]
Personal Protective Equipment: The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with a snug fit are required.[7] A full-face shield should also be worn to protect against splashes.[7][8] | Protects against severe eye irritation and permanent damage from splashes or fumes.[1][7] |
| Skin Protection | Wear compatible chemical-resistant gloves (e.g., neoprene or nitrile rubber).[7][8] A chemical-resistant apron or coverall should be worn over a long-sleeved lab coat.[7] | Prevents skin contact, which can cause severe burns and irritation.[3][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if there is a risk of inhaling dust or vapors.[1][2] | Protects the respiratory tract from irritation and potential harm.[4][9] |
| Footwear | Closed-toe, chemical-resistant shoes are mandatory.[10] | Protects feet from spills. |
Operational and Handling Plan
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]
-
The compound is likely hygroscopic; protect from moisture.[1]
-
Keep away from incompatible materials such as bases, alcohols, and metals.[2]
Handling:
-
Avoid all personal contact, including inhalation.[11]
-
Do not eat, drink, or smoke in the handling area.[6]
-
Wash hands thoroughly after handling.[1]
-
Contaminated work clothing should be removed immediately and laundered separately before reuse.[6][9]
Emergency Procedures
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate non-essential personnel.[6] Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or dry lime.[5][6] Do NOT use water.[6] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5] Ventilate the area and decontaminate the spill site.[5][6] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all contaminated materials (e.g., absorbent from spills, used gloves) in a designated, properly labeled, and sealed hazardous waste container.[5]
-
Do not mix with other waste streams.[5]
Disposal Protocol:
-
Dispose of the hazardous waste through an approved waste disposal facility.[5]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[6][12]
-
For small residual amounts (e.g., on glassware), neutralization with a basic solution like sodium bicarbonate can be performed in a fume hood with extreme caution by trained personnel.[5][12] However, bulk quantities should not be neutralized and must be disposed of as hazardous waste.[12]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. actylislab.com [actylislab.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. trimaco.com [trimaco.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. nj.gov [nj.gov]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
